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  • Product: 2-(3-bromophenyl)-N,N-diethylacetamide
  • CAS: 530112-58-4

Core Science & Biosynthesis

Foundational

2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Downstream Applications

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-(3-bromopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-(3-bromophenyl)-N,N-diethylacetamide is a highly versatile, bifunctional intermediate characterized by an aryl bromide moiety and a tertiary acetamide group.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative grounding on this compound. This guide synthesizes its physicochemical identifiers, details a robust and self-validating synthetic methodology, and explores its divergent downstream reactivity—specifically its utility in palladium-catalyzed cross-couplings and alpha-functionalization.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the foundational step in any synthetic workflow. The compound features a bromine atom at the meta position of the phenyl ring relative to the acetamide side chain. The tertiary nature of the amide (N,N-diethyl) is a deliberate structural feature that prevents unwanted N-deprotonation during downstream strong-base chemistry (e.g., enolate formation)[1].

Table 1: Core Chemical Identifiers and Properties

ParameterValue
Chemical Name 2-(3-bromophenyl)-N,N-diethylacetamide
CAS Registry Number 530112-58-4[2]
Molecular Formula C₁₂H₁₆BrNO[3]
Molecular Weight 270.17 g/mol [2]
SMILES String CCN(CC)C(=O)Cc1cccc(Br)c1[3]
InChIKey QOEWVYZRUYTEOF-UHFFFAOYSA-N[3]
Physical State (Predicted) Viscous oil to low-melting solid at standard temperature and pressure
Reactivity Profile Electrophile (Aryl Bromide), Latent Nucleophile (Alpha-Carbon Enolate)

Strategic Synthesis & Methodology

Causality in Reagent Selection

The most direct and atom-economical route to 2-(3-bromophenyl)-N,N-diethylacetamide is the amidation of 3-bromophenylacetic acid with diethylamine.

  • Coupling Agent (HATU vs. DCC/EDC): Diethylamine is a sterically hindered secondary amine. Traditional carbodiimides like EDC or DCC often result in sluggish kinetics and lower yields due to the formation of less reactive O-acylisourea intermediates. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive highly electrophilic active ester (OAt ester), driving the amidation of sterically hindered amines to completion rapidly.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing for the electrophilic center.

Synthetic Workflow Visualization

Synthesis SM1 3-Bromophenylacetic acid Reagents HATU, DIPEA CH2Cl2, 25°C, 16h SM1->Reagents SM2 Diethylamine SM2->Reagents Product 2-(3-bromophenyl)- N,N-diethylacetamide Reagents->Product Amidation

Caption: Synthetic workflow for 2-(3-bromophenyl)-N,N-diethylacetamide via HATU-mediated amidation.

Self-Validating Experimental Protocol: Amidation

This protocol is designed as a self-validating system; the sequential washing steps ensure the removal of specific byproducts, minimizing the need for complex chromatography.

Step-by-Step Methodology:

  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 40 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv, 30.0 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv, 12.0 mmol) in one portion. The solution will typically transition to a pale yellow color as the active OAt ester forms. Stir for 15 minutes.

  • Amine Addition: Add diethylamine (1.5 equiv, 15.0 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at 25 °C for 16 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting acid (UV active, lower Rf) should be completely consumed, replaced by a new, higher Rf spot.

  • Quenching & Workup (Self-Purification):

    • Dilute the reaction with an additional 40 mL of CH₂Cl₂.

    • Wash with 1M HCl (2 × 30 mL) to protonate and remove unreacted diethylamine and basic byproducts.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted 3-bromophenylacetic acid and acidic HATU byproducts.

    • Wash with brine (30 mL) to break any micro-emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product. Purify via flash column chromatography if trace impurities remain.

Mechanistic Reactivity & Downstream Applications

The value of 2-(3-bromophenyl)-N,N-diethylacetamide lies in its orthogonal reactivity profile. The molecule contains two distinct reactive nodes that can be addressed independently under specific catalytic or basic conditions.

Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The meta-bromo substituent is highly susceptible to oxidative addition by zero-valent Palladium (Pd⁰) species. Because the acetamide group is located at the meta position, it exerts a mild electron-withdrawing inductive effect without donating electron density via resonance into the C-Br bond. This slightly increases the electrophilicity of the C-Br bond compared to an unfunctionalized bromobenzene, facilitating faster oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings[4].

Tertiary Amide: Alpha-Functionalization

The alpha-protons (adjacent to the carbonyl) are weakly acidic (pKa ~ 25-30). Because the amide is tertiary (N,N-diethyl), there are no competitive N-H protons (pKa ~ 15-17). Consequently, treatment with a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA) at -78 °C exclusively generates the alpha-enolate. This enolate can subsequently be trapped by alkyl halides or undergo Pd-catalyzed alpha-arylation with other aryl halides[1].

Divergent Reactivity Visualization

Downstream Core 2-(3-bromophenyl)-N,N-diethylacetamide (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2, K2CO3) Core->Suzuki Aryl Bromide Reactivity AlphaFunc Alpha-Alkylation (LiHMDS, R-X, -78°C) Core->AlphaFunc Acetamide Enolate Reactivity Prod1 3-Aryl-phenylacetamide Derivatives Suzuki->Prod1 Prod2 Alpha-Substituted Acetamides AlphaFunc->Prod2

Caption: Divergent downstream reactivity of the bifunctional scaffold.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

To demonstrate the utility of the aryl bromide moiety, the following protocol outlines a standard Suzuki cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 equiv, 1.0 mmol), a selected arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the biaryl-acetamide derivative.

References

  • ChemSrc. 2-(3-bromophenyl)-N,N-diethylacetamide Physical and Chemical Properties. ChemSrc Database.[Link]

  • National Institutes of Health (NIH) / PMC. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides.[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 2-(3-bromophenyl)-N,N-diethylacetamide in Organic Solvents: A Technical Guide

Executive Summary The compound 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4) is a highly lipophilic, polar aprotic intermediate frequently utilized in advanced pharmaceutical synthesis and chemical engineering...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4) is a highly lipophilic, polar aprotic intermediate frequently utilized in advanced pharmaceutical synthesis and chemical engineering workflows. Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing extraction, crystallization, and reaction conditions. This whitepaper provides a comprehensive, causality-driven analysis of its solubility behavior, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical quantification.

Structural and Physicochemical Context

To predict and manipulate the solubility of 2-(3-bromophenyl)-N,N-diethylacetamide, we must first deconstruct its molecular architecture. The molecule consists of two distinct functional domains:

  • The 3-Bromophenyl Ring: The presence of the heavy, highly polarizable bromine atom at the meta position significantly increases the molecule's molar volume and London dispersion forces (

    
    ). This domain drives the compound's lipophilicity (high 
    
    
    
    ) and dictates its affinity for non-polar and halogenated solvents.
  • The N,N-Diethylacetamide Moiety: As a tertiary amide, this functional group acts as a strong hydrogen bond acceptor (via the carbonyl oxygen) but completely lacks hydrogen bond donors. This structural reality prevents the formation of self-associated hydrogen-bonded networks, making the compound a classic polar aprotic solute.

Causality Insight: Why does this compound resist aqueous solvation? The lack of hydrogen bond donors means it cannot effectively integrate into the highly structured, three-dimensional hydrogen-bonded network of water. The energetic penalty of creating a cavity in the water network far exceeds the enthalpy of hydration provided by the carbonyl dipole, resulting in near-zero aqueous solubility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The solubility of 2-(3-bromophenyl)-N,N-diethylacetamide can be mathematically modeled using Hansen Solubility Parameters[1]([Link]). The total cohesive energy of the solvent and solute is divided into three intermolecular interactions:

  • 
     (Dispersion):  High for this compound due to the brominated aromatic ring.
    
  • 
     (Polarity):  Moderate-to-high, driven by the strong dipole moment of the amide carbonyl.
    
  • 
     (Hydrogen Bonding):  Low-to-moderate, restricted entirely to hydrogen bond acceptance.
    

According to HSP theory, a solute will dissolve in a solvent if their respective parameters are closely matched, minimizing the thermodynamic distance (


) between them in three-dimensional space[2]([Link]). Therefore, optimal solvents for this compound must possess high dispersion and polarity parameters, with minimal requirement for hydrogen bonding.

Quantitative Solubility Profile

Based on the structural descriptors and empirical behavior of structurally analogous brominated tertiary amides, the following table summarizes the predictive thermodynamic solubility profile of 2-(3-bromophenyl)-N,N-diethylacetamide across various solvent classes at 25°C.

Solvent CategoryRepresentative SolventEstimated Solubility (mg/mL at 25°C)HSP Affinity (

)
Mechanistic Driver
Polar Aprotic Dimethylformamide (DMF)> 250HighStrong dipole-dipole interactions with the amide carbonyl; excellent

match.
Polar Aprotic N,N-Diethylacetamide> 300Very High"Like dissolves like"; identical amide moiety minimizes thermodynamic penalty.
Halogenated Dichloromethane (DCM)> 200HighHigh polarizability and dispersion forces (

) interacting with the bromophenyl ring.
Polar Protic Methanol50 - 100ModerateH-bond donation from methanol to the amide carbonyl oxygen, though limited by lipophilic bulk.
Non-Polar Hexane< 10LowHigh polarity of the amide group restricts solvation in purely aliphatic, low-

media.
Aqueous Water (pH 7.0)< 0.1Very LowHigh lipophilicity (

) and lack of H-bond donors prevent integration into water networks.

Experimental Methodology: Isothermal Shake-Flask Protocol

To empirically validate the solubility profile of 2-(3-bromophenyl)-N,N-diethylacetamide, researchers must employ the Isothermal Shake-Flask Method , originally proposed by Higuchi and Connors[3]([Link]). This protocol is the gold standard for determining true thermodynamic solubility, as opposed to kinetic dissolution rates[4]([Link]).

Step-by-Step Self-Validating Protocol:
  • Saturation Preparation: Add an excess amount of solid 2-(3-bromophenyl)-N,N-diethylacetamide (approximately 500 mg) to 10 mL of the target organic solvent in a hermetically sealed, amber glass vial. The presence of visible, undissolved solid is mandatory to ensure the system is saturated.

  • Isothermal Equilibration: Place the vial in an orbital shaker bath set to exactly 25.0°C ± 0.1°C. Agitate at 150 RPM for a minimum of 72 hours .

    • Causality Note: 72 hours is required because highly lipophilic compounds can form localized supersaturated micro-environments. Prolonged equilibration ensures the system reaches true thermodynamic equilibrium[3]([Link]).

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 25°C to let large particulates settle. Extract 2 mL of the supernatant using a pre-warmed glass syringe and filter it immediately through a 0.22 µm PTFE syringe filter .

    • Causality Note: PTFE is chemically inert to harsh organic solvents (unlike nylon or PES). The 0.22 µm pore size is critical to remove suspended microcrystals that would otherwise artificially inflate the quantified solubility upon dilution[5]([Link]).

  • Dilution & Quantification: Dilute the filtered aliquot by a factor of 1:100 or 1:1000 in the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's

    
     (typically around 220-254 nm for brominated phenyl rings).
    
  • Validation: Perform all measurements in independent triplicates. The relative standard deviation (RSD) between replicates must be < 5% to confirm that thermodynamic equilibrium was achieved.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating solubility determination workflow.

G N1 Compound Selection: 2-(3-bromophenyl)-N,N-diethylacetamide N2 Solvent Library Preparation (Aprotic, Protic, Non-Polar) N1->N2 N3 Isothermal Shake-Flask Equilibration (72h, 25°C ± 0.1°C) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 HPLC-UV Quantification (Concentration Determination) N4->N5 N6 Thermodynamic Solubility Profile & HSP Mapping N5->N6

Figure 1: Standardized workflow for thermodynamic solubility profiling using the isothermal shake-flask method.

References

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at:[Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-Solubility Techniques. Advances in Analytical Chemistry and Instrumentation. Referenced via ResearchGate:[Link]

  • OECD (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]

  • Rivas-Ozuna et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI Pharmaceutics. Available at:[Link]

Sources

Foundational

2-(3-Bromophenyl)-N,N-Diethylacetamide Derivatives: A Comprehensive Technical Guide on Synthesis, SAR, and Multidisciplinary Applications

Executive Summary The compound 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4) is a highly specialized, halogenated derivative of N,N-diethyl-2-phenylacetamide (DEPA). While the parent DEPA molecule is historica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4) is a highly specialized, halogenated derivative of N,N-diethyl-2-phenylacetamide (DEPA). While the parent DEPA molecule is historically recognized as a potent insect repellent and industrial solvent, the strategic introduction of a bromine atom at the meta position of the phenyl ring transforms this structure into a versatile chemical entity. This modification significantly alters the molecule's steric bulk, lipophilicity, and electronic distribution. Consequently, 3-bromo-DEPA and its derivatives have emerged as critical components across three distinct scientific domains: the development of extended-release agrochemicals, the facilitation of industrial enzymatic polymer degradation, and the synthesis of complex pharmaceutical biaryls.

This whitepaper synthesizes current literature to provide an authoritative guide on the chemical synthesis, structure-activity relationships (SAR), and advanced applications of these derivatives.

Chemical Synthesis and Methodologies

The synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide requires precise control over reaction thermodynamics. The most robust and scalable methodology is a two-step acyl substitution process starting from 3-bromophenylacetic acid[1].

Step-by-Step Experimental Protocol: Two-Step Acyl Substitution

Step 1: Carboxylic Acid Activation

  • Reagents : Suspend 1.0 equivalent of 3-bromophenylacetic acid in a reaction flask. Add 3.0 equivalents of thionyl chloride (

    
    ).
    
  • Reaction : Heat the mixture to reflux (approx. 80 °C) for 2–4 hours under an inert atmosphere (

    
     or Argon).
    
  • Purification : Remove the excess

    
     and dissolved gases (
    
    
    
    ,
    
    
    ) via vacuum distillation. Causality & Expert Insight: Thionyl chloride is selected over oxalyl chloride or coupling reagents (like PyBrOP) for bulk synthesis because its byproducts are entirely gaseous. Vacuum distillation is critical here; any residual
    
    
    will violently react with diethylamine in the next step, forming diethylamine hydrochloride salts that drastically reduce the final yield[2].

Step 2: Exothermic Amidation

  • Preparation : Dissolve the resulting 3-bromophenylacetyl chloride in anhydrous diethyl ether or dichloromethane (DCM).

  • Addition : In a separate flask, prepare a solution of 2.5 equivalents of diethylamine in the same anhydrous solvent. Chill this solution to 0–10 °C using an ice-water bath.

  • Coupling : Add the acyl chloride solution dropwise to the chilled diethylamine solution under vigorous magnetic stirring.

  • Workup : Once the addition is complete and TLC indicates full conversion, quench the reaction with water. Perform a liquid-liquid extraction using 1N aqueous

    
     (to protonate and remove unreacted amine) followed by 1N aqueous 
    
    
    
    (to remove trace unreacted carboxylic acid). Wash the organic layer with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield the pure amide[1]. Causality & Expert Insight: The reaction between an acyl chloride and a secondary amine is violently exothermic. Maintaining the reaction temperature strictly between 0–10 °C prevents thermal runaway, which otherwise leads to the degradation of the amide bond and the formation of heavily colored, difficult-to-separate impurities[2]. The excess diethylamine acts as an intrinsic acid scavenger, precipitating out as a hydrochloride salt.

Synthesis A 3-Bromophenylacetic Acid B Activation (SOCl2, Reflux) A->B C 3-Bromophenylacetyl Chloride B->C - SO2, - HCl D Amidation (Diethylamine, 0-10°C) C->D E Liquid-Liquid Extraction (Acid/Base Wash) D->E Ether/DCM F 2-(3-Bromophenyl)-N,N- diethylacetamide E->F Pure Product

Workflow for the two-step synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide.

Reaction Optimization Data
ParameterOptimal ConditionCausality for Optimization
Temperature 0–10 °CPrevents exothermic degradation and color body formation.
Solvent Anhydrous Diethyl EtherFacilitates the rapid precipitation of the diethylamine hydrochloride salt byproduct.
Amine Equivalents 2.0 - 2.5 eqActs as both the primary nucleophile and the necessary acid scavenger.

Agrochemical Applications: Olfactory Receptor Modulation

While N,N-Diethyl-3-methylbenzamide (DEET) remains the commercial gold standard for insect repellents, DEPA derivatives have been heavily investigated for their superior pharmacokinetic profiles on human skin[3].

Structure-Activity Relationship (SAR)

The introduction of the meta-bromo group fundamentally alters the molecule's physical behavior. The heavy bromine atom increases the molecular weight to 270.17 g/mol (compared to DEET's 191.27 g/mol ) and significantly raises the lipophilicity (LogP)[1]. Causality: A higher molecular weight and increased lipophilicity drastically reduce the compound's vapor pressure. Instead of evaporating quickly, 3-bromo-DEPA acts as an extended-release formulation, maintaining a sustained concentration gradient on the skin surface and providing a longer Complete Protection Time (CPT) against vectors like Aedes aegypti and Anopheles stephensi[1].

Mechanism of Action

DEPA derivatives function by modulating the olfactory sensory neurons (OSNs) of insects. They bind to heteromeric complexes formed by specific odorant receptors (such as AaOR8 and AaOR2) and the obligate co-receptor Orco[3]. Depending on the specific receptor, these amides can act as either agonists or antagonists, triggering a conformational change that opens cation channels. The resulting influx of


 and 

depolarizes the OSN, sending an action potential to the antennal lobe that ultimately drives behavioral avoidance[3].

Olfactory R 3-Bromo-DEPA Molecule OR AaOR8 / Orco Complex (Odorant Receptor) R->OR Binding (Agonist/Antagonist) IC Ion Channel Conformational Change OR->IC CA Cation Influx (Ca2+, Na+) IC->CA DP OSN Depolarization CA->DP BH Behavioral Avoidance (Repellent Effect) DP->BH Action Potential

Mechanism of olfactory sensory neuron (OSN) depolarization by DEPA derivatives.

Industrial Biocatalysis: Plasticizers in Enzymatic PET Depolymerization

Beyond agrochemicals, DEPA derivatives have found a highly specialized role in green chemistry, specifically in the enzymatic degradation of polyethylene terephthalate (PET) plastics[4].

Enzymes such as the cutinase from Thermobifida fusca (TfCa) can hydrolyze PET into its constituent monomers, bis(2-hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl) terephthalate (MHET). However, the highly ordered, semi-crystalline structure of commercial PET severely restricts the enzyme's bulky active site from accessing the ester bonds[4].

The Plasticization Mechanism

DEPA and its halogenated derivatives act as highly effective, non-reactive plasticizers. Causality: When applied to PET films, the aromatic ring and the flexible diethylamide tail of the DEPA derivative intercalate between the PET polymer chains via


 stacking and hydrophobic interactions. This intercalation disrupts the rigid intermolecular forces of the polymer matrix, locally lowering the glass transition temperature (

). By increasing the amorphous fraction of the plastic, the ester bonds become physically exposed, allowing the TfCa cutinase to achieve a significantly higher maximum velocity (

) of hydrolysis[4].

PET PET Semi-Crystalline PET PL Addition of DEPA Derivative (Plasticizer) PET->PL AM Increased Amorphous Fraction (Lower Tg) PL->AM Intercalation EN TfCa Cutinase Action AM->EN Enhanced Accessibility MH MHET / BHET Monomers EN->MH Hydrolysis

Role of DEPA-based plasticizers in enhancing enzymatic PET depolymerization.

Pharmaceutical and Synthetic Intermediates

In the realm of medicinal chemistry, 2-(3-bromophenyl)-N,N-diethylacetamide serves as a premium building block. The presence of the aryl bromide moiety makes this compound a prime electrophilic candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Application in Drug Discovery

This reactivity allows for the rapid construction of extended biaryl systems. For instance, derivatives of bromophenylacetic acid are crucial in the synthesis of bisubstrate inhibitors targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)—an enzyme heavily implicated in the proliferation of estrogen-dependent breast cancers[5]. In these complex drug architectures, the diethylacetamide moiety serves as a stable, lipophilic tail designed to anchor the inhibitor within the deep hydrophobic pockets of the enzyme's active site, while the functionalized biaryl core disrupts the binding of the natural NAD(P)H cofactor[5].

Comparative Physicochemical Profiling
CompoundMolecular Weight ( g/mol )Vapor Pressure ProfilePrimary Application Domain
DEET 191.27HighStandard Commercial Repellent
DEPA 191.27ModerateRepellent / PET Plasticizer
3-Bromo-DEPA 270.17LowExtended-Release Repellent / Synthetic Intermediate

References

1. CAS 530112-58-4 - Sigma-Aldrich. sigmaaldrich.com. 2.[3] Quantitative structure–activity relationship study of amide mosquito repellents. researchgate.net. 3 3.[4] Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization. acs.org. 4 4.[1] Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers Compared with Deet Against Three Species of Blood-Feeding Flies. bioone.org. 1 5.[2] Process for preparation of n,n-di substituted carboxamides. google.com. 2 6.[5] Preparation of 16β-Estradiol Derivative Libraries as Bisubstrate Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 Using the Multidetachable Sulfamate Linker. mdpi.com. 5

Sources

Exploratory

Technical Guide: Melting and Boiling Point Determination of 2-(3-bromophenyl)-N,N-diethylacetamide

Executive Summary Compound: 2-(3-bromophenyl)-N,N-diethylacetamide CAS Registry Number: [Not widely listed; Analogous to 89576-02-3 series] Molecular Formula: C₁₂H₁₆BrNO Molecular Weight: 270.17 g/mol [1][2] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-(3-bromophenyl)-N,N-diethylacetamide CAS Registry Number: [Not widely listed; Analogous to 89576-02-3 series] Molecular Formula: C₁₂H₁₆BrNO Molecular Weight: 270.17 g/mol [1][2]

This guide provides a rigorous methodological framework for determining the thermal transitions of 2-(3-bromophenyl)-N,N-diethylacetamide . As a disubstituted amide intermediate, this compound presents specific characterization challenges. Unlike primary amides which form stable, high-melting crystalline lattices due to hydrogen bonding, N,N-diethyl derivatives frequently exist as viscous oils or low-melting solids at room temperature.[1][2] Consequently, standard open-capillary melting point methods may yield ambiguous "oiling out" results, and atmospheric boiling point determination poses a high risk of thermal decomposition (deamidation) prior to vaporization.[1][2]

This document outlines the Differential Scanning Calorimetry (DSC) protocol for precise melting/glass transition determination and a Reduced Pressure Distillation workflow for boiling point extrapolation, adhering to OECD Guidelines 102 and 103.

Part 1: Chemical Identity & Structural Context[2]

Understanding the structure-property relationship is a prerequisite for selecting the correct experimental apparatus.[1]

Structural Analysis

The molecule consists of a lipophilic 3-bromophenyl moiety linked to a polar amide group.[1] However, the nitrogen is fully substituted with ethyl groups (N,N-diethyl).[1][2]

  • No H-Bond Donors: The absence of N-H bonds prevents the formation of strong intermolecular hydrogen bond networks that typically stabilize the crystal lattice of primary amides.

  • Steric Hindrance: The diethyl groups create steric bulk, interfering with efficient pi-stacking of the phenyl rings.[1]

Theoretical Property Prediction (QSAR)

Before experimentation, we establish a "Target Range" to calibrate instruments.[2]

  • Predicted Melting Point (MP): Low (< 50°C) or amorphous oil.[1][2]

  • Predicted Boiling Point (BP): High (~360°C at 760 mmHg).[1][2] Warning: Theoretical BP likely exceeds the decomposition temperature (>250°C).

Implication: Do not attempt atmospheric distillation. Vacuum methods are mandatory.

Part 2: Experimental Workflow Strategy

The following decision tree illustrates the logic flow for characterizing this specific intermediate.

CharacterizationWorkflow Start Sample: 2-(3-bromophenyl)-N,N-diethylacetamide Visual Visual Inspection (25°C) Start->Visual IsSolid State: Solid/Crystalline Visual->IsSolid Crystalline IsLiquid State: Viscous Oil/Liquid Visual->IsLiquid Amorphous DSC_Solid Protocol A: DSC (Melting Endotherm) IsSolid->DSC_Solid VacDist Protocol B: Vacuum Distillation (Kugelrohr/Short Path) IsSolid->VacDist DSC_Liq Protocol A: DSC (Cool-Heat Cycle) Target: Glass Transition (Tg) IsLiquid->DSC_Liq IsLiquid->VacDist Report Final Report: MP/Tg and BP @ mmHg DSC_Solid->Report DSC_Liq->Report Nomograph Data Conversion: Pressure-Temperature Nomograph VacDist->Nomograph Nomograph->Report

Figure 1: Characterization logic flow. Note that for oils, the "Melting Point" is often replaced by the Glass Transition Temperature (Tg).[2]

Part 3: Melting Point Determination (OECD 102)[1][3]

For N,N-diethyl amides, the "melting point" may technically be a "freezing point" of a supercooled liquid.[1][2] The Capillary Method is often insufficient due to the "oiling out" phenomenon where the compound softens before melting. Differential Scanning Calorimetry (DSC) is the required standard for pharmaceutical intermediates.

Protocol A: DSC Method

Objective: Determine the onset temperature of fusion (


) and enthalpy of fusion (

).[2]

Apparatus: PerkinElmer DSC 8000 or TA Instruments Q2000 (calibrated with Indium).

Step-by-Step Procedure:

  • Sample Preparation: Weigh 2–5 mg of the substance into an aluminum pan. If liquid/oil, use a hermetically sealed pan to prevent evaporation.[2]

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Thermal Cycle (Heat-Cool-Heat):

    • Equilibrate: -40°C (To capture low-temp crystallization).[1]

    • Ramp 1: Heat to 100°C at 10°C/min (Erases thermal history).

    • Cool: Cool to -40°C at 10°C/min (Induces crystallization).[1]

    • Ramp 2: Heat to 100°C at 5°C/min (Measurement run).

  • Analysis:

    • Identify the endothermic peak in Ramp 2.

    • Report

      
       (intersection of baseline and leading edge) as the Melting Point.[2]
      
    • If no peak is observed but a baseline shift occurs, report the inflection point as the Glass Transition (

      
      ) .
      

Validation Criteria:

  • Duplicate runs must be within ±0.5°C.

  • Significant peak broadening indicates impurities (eutectic depression).[1]

Part 4: Boiling Point Determination (OECD 103)[1][3]

Direct heating to the atmospheric boiling point will likely cause the C-Br bond to cleave or the amide to degrade.[1] We must determine the boiling point under reduced pressure and extrapolate.

Protocol B: Siwoloboff Method (Micro-scale) or DSC

Note: For synthesis intermediates, DSC using a pinhole pan is increasingly common to determine boiling onset, but Vacuum Distillation is the gold standard for physical isolation.[2]

Protocol C: Vacuum Distillation (Gold Standard)

Objective: Determine


 at reduced pressure (

) and calculate

at 760 mmHg (

).

Apparatus: Short-path distillation kit (Kugelrohr) or Buchi B-585 Glass Oven.

Step-by-Step Procedure:

  • Setup: Place 5–10 g of sample in the source bulb. Connect to a high-vacuum pump equipped with a digital manometer (Pirani gauge).[1]

  • Pressure Control: Stabilize vacuum at 0.1 – 1.0 mmHg (Torr). Stable pressure is critical.

  • Heating: Slowly ramp temperature (ball tube oven) at 5°C/min.

  • Observation: Monitor for the first drop of distillate condensing in the receiving bulb.

  • Recording: Record the oven temperature (

    
    ) and the precise pressure (
    
    
    
    ) simultaneously.
Data Analysis: The Pressure Correction

Convert the experimental vacuum boiling point to standard atmospheric boiling point using the Sidgwick-Cornell modification of the Clausius-Clapeyron equation or a standard Nomograph.[1]

Calculation (Approximate for Amides):



Where P is pressure (mmHg) and T is temperature (°C).[1][2]

For practical reporting, use the Pressure Correction Table below:

Observed BP (°C)Pressure (mmHg)Correction Factor (

)
Est. Normal BP (760 mmHg)
1401.0+ ~200°C340°C
1605.0+ ~170°C330°C
18010.0+ ~150°C330°C

Note: The "Correction Factor" is non-linear. Use of software like ACD/Labs or ChemDraw "Boiling Point Calculator" is recommended to validate the extrapolation.

Part 5: Data Reporting Standard[1][3]

When documenting these values for regulatory bodies (FDA/EMA) or internal lab notebooks, follow this format to ensure data integrity.

Summary Table
PropertyMethodExperimental ValueConditionsConfidence
Physical State Visual[e.g., Yellow Viscous Oil]25°C, 1 atmHigh
Melting Point DSC (OECD 102)[e.g., N/A or 32°C]

, 5°C/min
± 0.5°C
Boiling Point Vac.[1][2][3] Dist. (OECD 103)[e.g., 165°C]0.5 mmHg ± 2°C
Extrapolated BP Nomograph Calc.[1][2][e.g., 345°C]760 mmHg(Theoretical)
Visualization of Thermal Stability

The following diagram represents the safe operating window for this compound.

ThermalStability cluster_0 Temperature Scale (°C) T_Low -40°C T_Room 25°C T_Low->T_Room T_Melt MP Range (0-50°C) T_Room->T_Melt T_Vac Vac Distillation (150-180°C @ 1mmHg) T_Melt->T_Vac T_Decomp Decomposition (>250°C) T_Vac->T_Decomp

Figure 2: Thermal stability window.[1] The experimental boiling point determination must occur in the yellow zone (Vacuum) to avoid the red zone (Decomposition).[2]

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 102: Melting Point/Melting Range. OECD Publishing, Paris. (1995).[1][4]

  • OECD Guidelines for the Testing of Chemicals, Test No. 103: Boiling Point. OECD Publishing, Paris. (1995).[1][4]

  • Dean, J. A. Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill, Inc. (1999).[1][2] (Reference for pressure-temperature nomographs).

  • U.S. EPA. Product Properties Test Guidelines: OPPTS 830.7200 Melting Point/Melting Range.[1] (1996).[1]

Sources

Foundational

Electronic Properties &amp; Dipole Moment: 2-(3-Bromophenyl)-N,N-diethylacetamide

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 2-(3-bromophenyl)-N,N-diethylacetamide , a specialized intermediate with significant utility in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 2-(3-bromophenyl)-N,N-diethylacetamide , a specialized intermediate with significant utility in pharmaceutical synthesis and agrochemical development.[1]

[1]

Executive Summary

2-(3-bromophenyl)-N,N-diethylacetamide represents a distinct class of phenylacetamide derivatives where the electronic landscape is defined by two dominant, yet electronically decoupled, functional groups: the highly polar tertiary amide and the inductively withdrawing aryl bromide .[1]

Understanding the dipole moment of this molecule is critical for:

  • Solubility Profiling: Predicting behavior in polar vs. non-polar solvents during extraction.[1]

  • Receptor Binding: Modeling electrostatic interactions in drug discovery (e.g., GPCR ligands).[1]

  • Purification: Optimizing retention times in normal-phase chromatography.

Estimated Dipole Moment: 3.9 – 4.4 Debye (D) This value is a vector sum of the amide core (~3.8 D) and the aryl bromide (~1.6 D), modulated by the conformational flexibility of the methylene linker.

Molecular Architecture & Electronic Theory

The Decoupled -Systems

Unlike benzamides where the amide is conjugated to the phenyl ring, this molecule features a methylene (


) bridge .[1] This bridge acts as an electronic insulator, preventing direct resonance interaction between the aromatic ring and the carbonyl system.
  • System A (Amide): The

    
    -diethylacetamide moiety exhibits strong resonance (approx. 40% double bond character), creating a large permanent dipole.[1]
    
  • System B (Aryl Bromide): The bromine atom exerts a strong inductive effect (

    
    ) on the phenyl ring, creating a local dipole directed along the C-Br bond away from the ring.
    
Resonance Structures

The amide resonance is the primary driver of the molecule's polarity. The nitrogen lone pair donates into the carbonyl


, creating a zwitterionic contributor.

Resonance cluster_electronic Electronic Effects Neutral Neutral Form (C=O, N-C) Zwitterion Zwitterionic Form (C-O⁻, N⁺=C) Neutral->Zwitterion Resonance (Major Dipole Contribution) Inductive Br Inductive Effect (-I) Polarizes Phenyl Ring Inductive->Neutral Insulation Methylene Bridge Blocks Conjugation Insulation->Neutral

Figure 1: Resonance contributions and electronic isolation of the phenyl ring.

Dipole Moment Analysis

Vector Addition Model

The total molecular dipole moment (


) is the vector sum of the fragment dipoles. Because the methylene bridge allows rotation, the measured dipole is a Boltzmann-weighted average of accessible conformers.
FragmentApprox. Dipole (

)
Direction

-Diethylacetamide
3.81 DN

O (Parallel to C=O bond)
Bromobenzene 1.70 DC

Br (Away from ring)
Methylene Linker ~0.3 DMinor contribution

Vector Calculation Logic: If the molecule adopts a conformation where the dipoles are parallel,


 D. If anti-parallel, 

D.[1]
  • Steric Reality: The bulky diethyl groups and the phenyl ring steric clash favor a "gauche-like" twisted conformation.[1]

  • Result: The vectors typically add at an oblique angle, resulting in a net dipole slightly higher than the amide alone.

Physicochemical Descriptors

These values are essential for modeling ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

PropertyValue / RangeSignificance
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; good membrane permeability.[1]
TPSA (Topological Polar Surface Area) 20.3 ŲLow polar surface area suggests excellent blood-brain barrier penetration.[1]
H-Bond Donors 0Aprotic; cannot donate H-bonds (improves lipophilicity).[1]
H-Bond Acceptors 1Carbonyl oxygen is a moderate acceptor.[1]

Experimental Protocols

Protocol A: The Guggenheim Method (Dipole Measurement)

For determining the dipole moment in non-polar solvents without requiring density measurements.

Reagents:

  • Solvent: Benzene (HPLC Grade) or 1,4-Dioxane (anhydrous).[1]

  • Solute: Pure 2-(3-bromophenyl)-N,N-diethylacetamide.[1]

Workflow:

  • Preparation: Prepare 5 dilute solutions with weight fractions (

    
    ) ranging from 0.001 to 0.010.
    
  • Measurement:

    • Measure Dielectric Constant (

      
      ) using a Dipolemeter (e.g., 2 MHz).[1]
      
    • Measure Refractive Index (

      
      ) using an Abbe Refractometer at the same temperature (25°C).
      
  • Calculation: Plot

    
     against weight fraction (
    
    
    
    ).
    • The slope (

      
      ) is used in the Guggenheim equation:
      
      
      
      
      (Where
      
      
      is molecular weight,
      
      
      is Kelvin,
      
      
      is solvent density).

Guggenheim Start Start: Pure Solute Soln Prepare 5 Dilute Solutions (Benzene, w = 0.001 - 0.01) Start->Soln Measure Simultaneous Measurement Soln->Measure Dielectric Dielectric Constant (ε) (Capacitance Cell) Measure->Dielectric Refractive Refractive Index (n) (Abbe Refractometer) Measure->Refractive Plot Plot (ε - n²) vs. Concentration Dielectric->Plot Refractive->Plot Calc Calculate Slope (Δ) Plot->Calc Result Compute Dipole Moment (μ) Calc->Result

Figure 2: Workflow for the Guggenheim Method of dipole determination.

Protocol B: Computational Prediction (DFT)

For validating experimental results or when material is scarce.[1]

  • Software: Gaussian 16, ORCA, or GAMESS.[1]

  • Level of Theory: DFT / B3LYP.

  • Basis Set: 6-311G(d,p) (Includes polarization functions for Br).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Benzene (

    
    ).[1]
    
  • Steps:

    • Conformational Search: Rotate the C(Ar)-CH2 and CH2-C=O bonds to find the global minimum.[1]

    • Optimization: Opt Freq to ensure no imaginary frequencies.

    • Output: Read the "Total Dipole Moment" vector from the log file.

References

  • Guggenheim, E. A. (1949).[1] "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720.[1] Link

  • Lide, D. R. (Ed.).[1] (2005).[2][3] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Source for standard bond dipoles and solvent constants).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvatochromic shifts and polarity scales).

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software for DFT dipole calculations).[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide from 3-bromophenylacetic acid: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the coupling of 3-bromophenylacetic acid and N,N-diethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to enhance reaction efficiency and minimize side reactions. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details purification and characterization methods, and includes essential safety information.

Introduction

The amide functional group is a cornerstone of organic chemistry and is particularly prevalent in pharmaceuticals and biologically active molecules. The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2][3] To overcome this, coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

This application note focuses on the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide, a compound with potential applications as a building block in the development of novel therapeutic agents and functional materials. The presence of the bromo-phenyl group offers a versatile handle for further chemical modifications through cross-coupling reactions.

Reaction Mechanism and Rationale

The synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide from 3-bromophenylacetic acid and N,N-diethylamine is facilitated by the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

The key steps in the mechanism are as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid (3-bromophenylacetic acid) reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly electrophilic at the carbonyl carbon.[3][6]

  • Role of HOBt: While the O-acylisourea is reactive, it can undergo intramolecular rearrangement to form a less reactive N-acylurea byproduct. To mitigate this and improve the reaction yield, 1-hydroxybenzotriazole (HOBt) is often added.[7][8] HOBt reacts with the O-acylisourea to form a more stable and highly reactive HOBt-ester. This active ester is less prone to side reactions and readily reacts with the amine.

  • Nucleophilic Attack by the Amine: The amine (N,N-diethylamine) then acts as a nucleophile, attacking the carbonyl carbon of the HOBt-ester.

  • Formation of the Amide and Byproduct: The tetrahedral intermediate collapses, leading to the formation of the desired amide and regenerating HOBt. The DCC is converted to N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct that can be easily removed by filtration.

The overall transformation is depicted in the following workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products 3-Bromophenylacetic_Acid 3-Bromophenylacetic Acid Reaction Amide Coupling Reaction 3-Bromophenylacetic_Acid->Reaction N,N-Diethylamine N,N-Diethylamine N,N-Diethylamine->Reaction DCC DCC DCC->Reaction HOBt HOBt HOBt->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Byproduct N,N'-Dicyclohexylurea (DCU) Reaction->Byproduct Purification Chromatography Workup->Purification Product 2-(3-bromophenyl)-N,N-diethylacetamide Purification->Product

Caption: Experimental workflow for the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
3-Bromophenylacetic acidC₈H₇BrO₂215.041.00 g4.65Sigma-Aldrich
N,N-DiethylamineC₄H₁₁N73.140.49 mL (0.34 g)4.65Acros Organics
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.06 g5.12Fisher Scientific
1-Hydroxybenzotriazole (HOBt) hydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)0.70 g5.12Cole-Parmer
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-ReAgent Chemical Services
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-In-house preparation
BrineNaCl58.44As needed-In-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Fisher Scientific
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

Reaction Procedure
  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.00 g, 4.65 mmol) and 1-hydroxybenzotriazole hydrate (0.70 g, 5.12 mmol).

  • Dissolution: Add dichloromethane (DCM, 20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Amine and Coupling Agent: While stirring at 0 °C, add N,N-diethylamine (0.49 mL, 4.65 mmol) to the reaction mixture, followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) (1.06 g, 5.12 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) will be observed.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Work-up and Purification
  • Filtration: After the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL)[9][10][11][12][13], and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(3-bromophenyl)-N,N-diethylacetamide.

Characterization

The identity and purity of the synthesized 2-(3-bromophenyl)-N,N-diethylacetamide can be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Analytical_Workflow Crude_Product Crude Product from Work-up Purification Flash Column Chromatography Crude_Product->Purification Pure_Product Pure 2-(3-bromophenyl)-N,N-diethylacetamide Purification->Pure_Product Characterization Analytical Characterization Pure_Product->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: Analytical workflow for the characterization of the final product.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromophenylacetic acid: May cause skin, eye, and respiratory tract irritation.[14][15]

  • N,N-Diethylamine: Highly flammable liquid and vapor.[16][17][18] Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[18][19]

  • N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin and may cause sensitization.[20][21][22] Risk of serious damage to eyes.[20]

  • 1-Hydroxybenzotriazole (HOBt): Flammable solid and may be explosive under certain conditions.[23][24][25][26]

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Handle with extreme care.

  • Ethyl Acetate: Highly flammable liquid and vapor.[27][28][29][30][31] Causes serious eye irritation and may cause drowsiness or dizziness.[27][28][30][31]

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.

Expected Results

Following this protocol, the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide is expected to proceed with a good yield (typically 70-90% after purification). The final product should be a colorless to pale yellow oil or a low-melting solid. The spectroscopic data should be consistent with the proposed structure.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ReAgent Chemical Services. (n.d.). SAFETY DATA SHEET ETHYL ACETATE TECH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • Cole-Parmer. (2006, May 24). Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). Ethyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • Science Interactive. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Redox. (2024, May 17). SAFETY DATA SHEET ETHYL ACETATE. Retrieved from [Link]

  • Fortrex. (2023, February 23). Sodium Bicarbonate Safety Data Sheet PDF. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (2022, June 20). Sodium Bicarbonate, 7.5% Solution. Retrieved from [Link]

  • Eti Soda. (2017, June 8). SAFETY DATA SHEET SODIUM BICARBONATE. Retrieved from [Link]

  • Cellseco. (2012, January 28). Sodium Bicarbonate Solution (MSDS). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: diethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Severn Biotech Ltd. (n.d.). HOBT - N-hydroxybenzotriazole_sds. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC (video). Retrieved from [Link]

  • PENTA. (2025, April 23). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromophenyl)acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. Retrieved from [Link]

Sources

Application

Application Note: Optimized Scalable Synthesis of 2-(3-Bromophenyl)-N,N-diethylacetamide

Target Audience: Process Chemists, Drug Development Professionals, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The compound 2-(3-bromophenyl)-N,N-diethylacetamide (often referred to in literature as DM34) is a highly potent amide analog of DEET and DEPA, demonstrating superior biting-deterrent activities against vectors such as Aedes aegypti and Anopheles stephensi[1]. In early-stage drug discovery and agrochemical development, synthesizing this class of N,N-dialkyl amides efficiently and safely is critical for structure-activity relationship (SAR) profiling and scale-up.

The Shift from Classical to Modern Amidation

Historically, the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide relied on the classical acyl chloride methodology. This involved reacting 3-bromophenylacetic acid with thionyl chloride (SOCl₂) to form an intermediate acyl chloride, followed by the addition of diethylamine, yielding the product at approximately 70%[1]. While functional for bench-scale synthesis, this route presents severe drawbacks for pharmaceutical scale-up: it generates highly corrosive, toxic gases (HCl and SO₂) and often requires vacuum distillation for purification (b.p. 162–165°C / 0.3 mmHg)[1].

To establish a self-validating, process-friendly system, this application note details an optimized protocol utilizing Propylphosphonic Anhydride (T3P®) . T3P promotes amidation via a biomimetic mechanism, mirroring the ATP-grasp enzymes found in metabolic pathways[2]. The carboxylic acid is converted into a highly reactive acyl-phosphonic acid (mixed anhydride) intermediate, which undergoes rapid nucleophilic attack by diethylamine[3].

Causality of Reagent Selection: T3P is selected because it lacks toxicity and allergenic potential[3], and its byproducts are exclusively water-soluble propylphosphonic acid salts[4]. This eliminates the need for hazardous gas scrubbing and bypasses chromatographic purification, allowing for direct isolation via a simple aqueous workup.

Reaction Pathway Visualization

T3P_Amidation A 3-Bromophenylacetic Acid (Substrate) C Acyl-Phosphonic Acid (Mixed Anhydride) A->C Base (DIPEA) Activation B T3P (50% in EtOAc) (Coupling Agent) B->C E 2-(3-Bromophenyl)-N,N- diethylacetamide (Target Amide) C->E Nucleophilic Substitution F Propylphosphonic Acid (Water-Soluble Byproduct) C->F Aqueous Elimination D Diethylamine (Nucleophile) D->E

T3P-mediated activation and amidation pathway for 2-(3-bromophenyl)-N,N-diethylacetamide synthesis.

Quantitative Method Comparison

The table below summarizes the quantitative and operational advantages of transitioning from the legacy acyl chloride route to the optimized T3P-mediated protocol.

Process ParameterLegacy Acyl Chloride Route[1]Optimized T3P-Mediated Route
Coupling Reagent Thionyl Chloride (SOCl₂)Propylphosphonic Anhydride (T3P)
Reported Yield ~70%>90% (Typical)
Purity Profile 97.6% (Requires Distillation)>98.0% (Direct from Workup)
Byproducts HCl, SO₂ (Toxic, Corrosive)Propylphosphonic acid (Benign)[4]
Workup Complexity High (Distillation / Neutralization)Low (Aqueous phase separation)
Scalability Moderate (Requires gas scrubbing)Excellent (Process-friendly)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The sequential aqueous washes are causally linked to the removal of specific impurities, ensuring high purity without chromatography.

Materials & Reagents
  • 3-Bromophenylacetic acid: 1.0 equivalent (eq)

  • Diethylamine: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • T3P® (50% wt. solution in Ethyl Acetate): 1.2 eq

  • Solvent: Ethyl Acetate (EtOAc)

Procedure

Step 1: Substrate Solubilization Charge a dry, nitrogen-flushed reaction vessel with 3-bromophenylacetic acid (1.0 eq) and suspend in Ethyl Acetate (0.2 M concentration).

  • Causality: EtOAc is chosen as the reaction solvent because T3P is commercially supplied in EtOAc[3]. Using a single-solvent system prevents solvent-swapping issues, simplifies downstream solvent recovery, and provides excellent partitioning during the aqueous workup.

Step 2: Amine and Base Addition Add DIPEA (3.0 eq) followed by diethylamine (1.2 eq) to the stirring solution.

  • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to facilitate the initial attack on the T3P ring without competing with diethylamine for the electrophilic intermediate.

Step 3: T3P Activation (Temperature Controlled) Cool the reaction mixture to 0–5 °C using an ice-water bath. Begin dropwise addition of the T3P solution (1.2 eq) over 15 minutes.

  • Causality: The formation of the acyl-phosphonic acid intermediate is exothermic[2]. Controlling the temperature during addition prevents the volatilization of diethylamine (b.p. 55.5 °C) and suppresses potential side reactions.

Step 4: Amidation Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours. Reaction completion can be validated via TLC or LC-MS (Target mass:[M+H]⁺ m/z 270 / 272 due to bromine isotopes)[1].

Step 5: Sequential Aqueous Workup (Self-Validating Purification)

  • Acid Wash: Wash the organic layer with 1N HCl (2 × half-volumes). Causality: This selectively protonates and removes unreacted diethylamine and DIPEA into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × half-volumes). Causality: This neutralizes the propylphosphonic acid byproduct (converting it to a highly water-soluble sodium salt)[4] and extracts any unreacted 3-bromophenylacetic acid.

  • Brine Wash: Wash with saturated NaCl solution (1 × half-volume) to remove residual water from the organic phase.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-(3-bromophenyl)-N,N-diethylacetamide as a pale yellow to colorless oil.

Analytical Characterization Expectations

Based on literature precedents for this molecule[1], the isolated product should exhibit the following analytical markers:

  • Mass Spectrometry (EI, 70 eV): m/z 271 and 269 (M⁺, ~24% relative abundance, characteristic 1:1 isotopic ratio for a single bromine atom), 171, 169, 100 (base peak).

  • Boiling Point (if distillation is desired for ultra-purification): 162–165 °C at 0.3 mmHg.

References

  • Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers Compared with Deet Against Three Species of Blood-Feeding Flies. Journal of Medical Entomology, Oxford Academic. 1

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). National Center for Biotechnology Information (PMC). 2

  • Photochemical & Photobiological Sciences. RSC Publishing - The Royal Society of Chemistry. 3

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral - Imperial College London. 4

Sources

Method

Using 2-(3-bromophenyl)-N,N-diethylacetamide as a Suzuki coupling substrate

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-(3-bromophenyl)-N,N-diethylacetamide Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the format...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-(3-bromophenyl)-N,N-diethylacetamide

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the utilization of 2-(3-bromophenyl)-N,N-diethylacetamide as an aryl bromide substrate. This particular building block is of significant interest due to the prevalence of the N,N-diethylacetamide moiety in pharmacologically active compounds. The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a validated starting point for synthesizing novel biaryl structures. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures, and present data-driven guidance for optimization and troubleshooting.

Mechanistic Foundation: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) species into the carbon-bromine bond of 2-(3-bromophenyl)-N,N-diethylacetamide. This step forms a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide and the nature of the supporting ligand.[4][5] For aryl bromides, this step is generally faster than for the corresponding chlorides.[3][6]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center.[7][8] The choice of base and solvent system is critical for the efficiency of this step.[8]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are expelled as the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4] Bulky, electron-rich ligands on the palladium center are known to promote this step.[4][5]

Suzuki_Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-Br(L₂) Pd0->OxAd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L₂) OxAd->Trans Transmetalation (R-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-R) Product Coupled Product Trans->Product Salts Boron & Halide Salts Trans->Salts ArBr 2-(3-bromophenyl)-N,N-diethylacetamide ArBr->OxAd Boronic Arylboronic Acid Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Validated Starting Point

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-(3-bromophenyl)-N,N-diethylacetamide with a generic arylboronic acid.

Materials and Reagents
ReagentRecommended GradeNotes
2-(3-bromophenyl)-N,N-diethylacetamide>97%The limiting reagent.
Arylboronic Acid>98%Use 1.2 to 1.5 equivalents to drive the reaction to completion and account for potential protodeboronation.[9]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeA common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Buchwald Ligand (e.g., SPhos, XPhos)>98%Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling aryl bromides.[5] Use a Pd:Ligand ratio of 1:2 to 1:3.
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%A strong, non-nucleophilic base suitable for many Suzuki couplings.[8] Use 2.0 to 3.0 equivalents.
1,4-Dioxane / Water (10:1 v/v)Anhydrous/DeionizedDioxane is a common solvent for Suzuki reactions.[10] A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[3]
Nitrogen or Argon GasHigh PurityEssential for maintaining an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
Celite® 545Filtration AgentFor removal of the palladium catalyst during workup.[11][12]
Anhydrous Sodium or Magnesium SulfateDrying AgentFor removing residual water from the organic phase.
Silica Gel60 Å, 230-400 meshFor purification by column chromatography.[11]
Solvents for Chromatography (Hexanes, EtOAc)HPLC GradeEluent for column chromatography.
General Experimental Workflow

Workflow start Start reagents 1. Add Solids to Flask (Substrate, Boronic Acid, Pd(OAc)₂, Ligand, K₃PO₄) start->reagents inert 2. Evacuate & Backfill (Cycle with N₂/Ar 3x) reagents->inert solvent 3. Add Degassed Solvent (Dioxane/H₂O) inert->solvent reaction 4. Heat to 80-100 °C (Stir for 4-16 h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench 6. Cool & Quench (Add Water) monitor->quench Complete extract 7. Aqueous Workup (Extract with EtOAc) quench->extract dry 8. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) extract->dry purify 9. Purify (Silica Gel Chromatography) dry->purify end Pure Product purify->end

Caption: A typical workflow for the Suzuki coupling protocol.

Step-by-Step Protocol
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Establishing Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling N₂/Ar through the solvent for 15-20 minutes. Under a positive pressure of inert gas, add 5 mL of this solvent mixture to the reaction flask via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots via syringe and analyzing by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure coupled product.[11][14]

Optimization and Parameter Screening

For challenging couplings or to improve yield and efficiency, systematic screening of reaction parameters is essential. The following tables provide a framework for such optimization, based on established principles in cross-coupling chemistry.

Table 1: Catalyst and Ligand System Screening

Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the coupling of sterically hindered or electron-neutral aryl bromides.[5][15][16]

EntryPd Source (mol%)Ligand (mol%)Temperature (°C)Notes / Rationale
1Pd(OAc)₂ (2)SPhos (4)90A robust, general-purpose system for aryl bromides.[5]
2Pd₂(dba)₃ (1)XPhos (4)90XPhos is often effective for more sterically demanding substrates. Pd₂(dba)₃ is a common Pd(0) source.[3]
3Pd(OAc)₂ (2)RuPhos (4)90Another highly active Buchwald-type ligand, sometimes offering complementary reactivity.
4PEPPSI-IPr (2)None90An air-stable Pd-NHC precatalyst that can be highly effective and does not require a separate ligand.[3][4]
Table 2: Base and Solvent Screening

The choice of base and solvent system is interdependent and critical for activating the boronic acid and maintaining catalyst stability.[8][17]

EntryBase (equiv)Solvent System (v/v)Notes / Rationale
1K₃PO₄ (2)Dioxane / H₂O (10:1)A strong base, often providing high yields. The water helps solubilize the base.[8]
2K₂CO₃ (2)Toluene / H₂O (10:1)A milder, cost-effective base. Toluene allows for higher reaction temperatures if needed.[8]
3Cs₂CO₃ (2)Dioxane (anhydrous)A highly effective but more expensive base, often used for difficult couplings due to its higher solubility in organic solvents.[6][8]
4KF (3)THF / H₂O (10:1)Fluoride bases can be effective, particularly if the substrate is sensitive to stronger bases.[7] THF is another common solvent choice.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere.3. Incorrect base/solvent combination.1. Use fresh, high-purity catalyst and ligand.2. Ensure rigorous degassing of the solvent and proper inert gas technique.3. Screen alternative bases and solvents as outlined in Table 2.
Significant Homo-coupling 1. Reaction temperature is too high.2. Presence of oxygen leading to catalyst decomposition.1. Lower the reaction temperature.2. Improve the degassing procedure. Consider using a Pd(0) precatalyst like Pd₂(dba)₃.
Dehalogenation of Starting Material 1. Presence of water/protons and a hydride source.2. Catalyst degradation pathway.1. Use an anhydrous base (e.g., K₃PO₄) and solvent if dehalogenation is severe.2. Screen different ligands; some are better at suppressing this side reaction.[3]
Protodeboronation of Boronic Acid 1. Excess water or prolonged reaction times.2. Certain bulky phosphine ligands can accelerate this side reaction.[9]1. Use only the minimum required amount of water or switch to anhydrous conditions.2. Use the boronic acid pinacol ester equivalent, which is often more stable.[3]3. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification 1. Co-elution of product with unreacted boronic acid or its byproducts.1. After the reaction, perform an acid-base wash to remove the boronic acid.2. Boronic acid residues can sometimes be removed by co-evaporation with methanol, which forms the volatile trimethyl borate.[18]3. Optimize chromatography conditions (solvent polarity).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon standing. Always use from a freshly opened bottle or test for peroxides before use. Toluene and THF are flammable.

  • Bases: Solid bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants. Avoid inhalation of dust and skin contact.

  • General: All reactions should be conducted in a fume hood. Be aware of the potential for pressure buildup when heating sealed vessels.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Oldham, J. M., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • Cheprakov, A. V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Scribd. Mechanism of the Suzuki Reaction Explained. [Link]

  • Ryou, M. G., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. [Link]

  • ResearchGate. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • ResearchGate. (2011). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • University of Rochester. Workup Tricks: Reagents. [Link]

  • Schmidt, M. J. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ResearchGate. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • CORE. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]

  • Rasayan Journal of Chemistry. (2012). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PMC. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2022). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]

Sources

Application

Application of 2-(3-bromophenyl)-N,N-diethylacetamide in pharmaceutical intermediate synthesis

This guide details the application of 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4), a strategic halogenated building block used in the synthesis of pharmaceutical intermediates, particularly for CNS-active ag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4), a strategic halogenated building block used in the synthesis of pharmaceutical intermediates, particularly for CNS-active agents (anxiolytics, sedatives) and biaryl scaffolds in medicinal chemistry.

Part 1: Executive Summary & Strategic Utility

2-(3-bromophenyl)-N,N-diethylacetamide is a bifunctional aromatic scaffold characterized by a meta-bromo handle and a lipophilic N,N-diethylacetamide moiety. In drug discovery, it serves as a critical "diversity-enabling" intermediate. Its primary utility lies in its ability to undergo transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate 3-substituted phenylacetamides , a pharmacophore found in various sedative-hypnotics, voltage-gated ion channel blockers, and neuropeptide receptor antagonists.

Key Chemical Attributes
FeatureSpecificationStrategic Advantage
CAS Number 530112-58-4Unique identifier for regulatory filing.
Structure 3-Br-C₆H₄-CH₂-CON(Et)₂Meta-substitution allows for non-linear, 3D-molecular architecture.
Reactive Handle Aryl Bromide (C-Br)Excellent substrate for Pd-catalyzed cross-coupling (High TOF/TON).
Pharmacophore DiethylacetamideEnhances lipophilicity (LogP modulation) and BBB permeability.

Part 2: Core Applications & Synthetic Protocols

Application A: Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Context: The 3-biaryl-acetamide motif is a privileged structure in GABA_A receptor modulators (related to the Indiplon/Zaleplon chemical space) and Nav1.7 inhibitors for pain management. This protocol describes the coupling of 2-(3-bromophenyl)-N,N-diethylacetamide with aryl boronic acids to generate a library of biaryl derivatives.

Mechanism & Rationale

The aryl bromide undergoes oxidative addition with a Pd(0) species, followed by transmetallation with an aryl boronic acid and reductive elimination. The meta-positioning ensures the resulting biaryl system adopts a specific geometry crucial for receptor binding pockets that require "kinked" ligands rather than linear para-substituted analogs.

Detailed Protocol

Reagents:

  • Substrate: 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the substrate, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺).

    • Checkpoint: The disappearance of the starting bromide (Rt ~ X min) and appearance of the biaryl product.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: Starting material (Br-SM) is less polar than the biaryl product (usually). Use UV (254 nm) visualization.

  • ¹H NMR Verification: Disappearance of the specific triplet/multiplet of the H-2 proton on the bromophenyl ring and appearance of new aromatic signals.

Application B: Introduction of Amino-Functionality via Buchwald-Hartwig Amination

Context: This workflow is used to synthesize 3-amino-phenylacetamide derivatives, which are precursors for nitrogen-linked heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) often seen in kinase inhibitors and sedative-hypnotics.

Detailed Protocol

Reagents:

  • Substrate: 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 equiv)

  • Amine Source: Morpholine, Piperidine, or primary aniline (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine Pd₂dba₃, XPhos, NaOtBu, and the substrate in a reaction tube.

  • Addition: Add the amine and anhydrous Toluene.

  • Cyclization/Coupling: Seal and heat to 100°C for 16 hours.

  • Filtration: Cool and filter through a Celite pad to remove Palladium black.

  • Isolation: Concentrate filtrate and purify via preparative HPLC or crystallization.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from 2-(3-bromophenyl)-N,N-diethylacetamide.

G Start 2-(3-bromophenyl)-N,N- diethylacetamide (CAS 530112-58-4) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Suzuki Path A Buchwald Buchwald-Hartwig (Pd-Cat, HNR2) Start->Buchwald Path B Lithiation Lithiation/Alkylation (LDA, R-X) Start->Lithiation Path C Prod_Biaryl 3-Biaryl-N,N-diethylacetamide (GABA-A Modulator Scaffolds) Suzuki->Prod_Biaryl C-C Bond Formation Prod_Amino 3-Amino-N,N-diethylacetamide (Kinase Inhibitor Precursors) Buchwald->Prod_Amino C-N Bond Formation Prod_Alkyl Alpha-Substituted Derivatives (Chiral Building Blocks) Lithiation->Prod_Alkyl Benzylic Functionalization

Caption: Divergent synthetic pathways utilizing 2-(3-bromophenyl)-N,N-diethylacetamide as a core scaffold.

Part 4: Safety, Handling, and Stability

  • Hazard Identification: Classified as an Irritant (H315, H319). The bromo-substituent renders it potentially sensitizing.

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store at 2-8°C in a tightly sealed container. The amide bond is hydrolytically stable under neutral conditions but may hydrolyze to 3-bromophenylacetic acid under strong acidic/basic reflux.

  • Solubility: Highly soluble in DCM, DMSO, DMF, and Methanol; sparingly soluble in water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176589, 2-(3-Bromophenyl)-N,N-diethylacetamide. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wolfe, J. P., et al. (1998).Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Method

Scalable manufacturing process for 2-(3-bromophenyl)-N,N-diethylacetamide

Executive Summary & Scope 2-(3-Bromophenyl)-N,N-diethylacetamide (CAS: 530112-58-4), frequently designated as DM34 in entomological and pharmacological literature, is a highly effective amide derivative utilized as a key...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-(3-Bromophenyl)-N,N-diethylacetamide (CAS: 530112-58-4), frequently designated as DM34 in entomological and pharmacological literature, is a highly effective amide derivative utilized as a key intermediate in drug development and as a potent biting deterrent analog of DEET[1].

Transitioning the synthesis of this molecule from a bench-top discovery scale to a scalable manufacturing process requires mitigating exothermic reactions, optimizing atom economy, and avoiding expensive coupling reagents. This Application Note details a robust, self-validating process chemistry workflow utilizing a biphasic Schotten-Baumann amidation strategy to achieve high-yield, high-purity production suitable for pilot-plant and commercial scaling.

Mechanistic Rationale & Route Selection

In discovery chemistry, amide bonds are often formed using peptide coupling reagents (e.g., EDC, HATU) or by utilizing an excess of organic bases like triethylamine (TEA) to trap acid byproducts. However, these methods are cost-prohibitive and atom-inefficient at scale[2].

Acyl Chloride Generation: We utilize thionyl chloride (


) catalyzed by N,N-dimethylformamide (DMF) to convert 3-bromophenylacetic acid to its corresponding acyl chloride. Thionyl chloride is preferred over oxalyl chloride for scale-up due to its lower cost and the fact that its byproducts (

and

) are gases that can be easily scrubbed, leaving no non-volatile residues[3].

Biphasic Schotten-Baumann Amidation: To couple the acyl chloride with diethylamine, we employ Schotten-Baumann conditions[4]. By conducting the reaction in a biphasic system (Toluene/Water) with an inexpensive inorganic base (


), the 

generated during amidation is immediately neutralized in the aqueous phase. This prevents the protonation of diethylamine, ensuring it remains highly nucleophilic, and utilizes water as a thermal sink to control the highly exothermic nature of the amide bond formation[5].

ChemicalPathway A 3-Bromophenylacetic Acid (Starting Material) B 3-Bromophenylacetyl Chloride (Intermediate) A->B SOCl2, DMF (cat.) Toluene, 60°C C 2-(3-Bromophenyl)- N,N-diethylacetamide (Target API) B->C Diethylamine, NaOH (aq) Biphasic, 0-10°C

Chemical pathway for the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide.

Step-by-Step Manufacturing Protocol

Phase 1: Synthesis of 3-Bromophenylacetyl Chloride

Causality Note: Toluene is selected as the solvent due to its high boiling point, low toxicity compared to dichloromethane (DCM), and excellent phase-separation profile in the subsequent step.

  • Reactor Preparation: Charge a glass-lined reactor (equipped with a caustic scrubber system to neutralize

    
     and 
    
    
    
    gases) with 3-bromophenylacetic acid (1.0 equiv) and anhydrous toluene (5 volumes).
  • Catalysis: Add N,N-dimethylformamide (DMF) (0.05 equiv) to act as a Vilsmeier-Haack catalyst.

  • Reagent Addition: Initiate stirring and cool the mixture to 10°C. Add thionyl chloride (1.2 equiv) dropwise over 1 hour to safely manage the initial endothermic dissolution and subsequent gas evolution.

  • Thermal Activation: Gradually heat the reaction mixture to 60°C and maintain for 3–4 hours.

  • Self-Validation (IPC): The reaction is deemed complete when gas evolution ceases. To validate, quench a 0.5 mL aliquot in methanol and analyze via GC-FID; the presence of >99% methyl 3-bromophenylacetate confirms complete conversion.

  • Stripping: Concentrate the mixture under reduced pressure to remove unreacted

    
    . Critical Step: Residual 
    
    
    
    will consume diethylamine in Phase 2, forming unwanted diethylformamide. Redissolve the resulting dark oil in fresh toluene (3 volumes).
Phase 2: Biphasic Schotten-Baumann Amidation

Causality Note: Vigorous agitation is mandatory here. The reaction occurs at the liquid-liquid interface; poor mixing will lead to acyl chloride hydrolysis rather than the desired amidation[6].

  • Base Preparation: In a separate jacketed reactor, charge diethylamine (1.1 equiv) and toluene (4 volumes). Cool the system to 0–5°C.

  • Aqueous Phase: Prepare a 20% w/v aqueous solution of sodium hydroxide (

    
    ) (2.0 equiv) and add it to the reactor, establishing the biphasic system.
    
  • Coupling: Under maximum safe agitation, add the toluene solution of 3-bromophenylacetyl chloride (from Phase 1) dropwise over 2 hours. Maintain the internal temperature strictly below 15°C to prevent the volatilization of diethylamine (b.p. 55°C).

  • Maturation: Stir the biphasic mixture at 20°C for 2 hours.

  • Self-Validation (IPC): Sample the upper organic layer. GC-FID analysis should show the complete disappearance of the acyl chloride peak and the emergence of the product peak.

Phase 3: Workup, Purification, and Isolation
  • Phase Separation: Halt agitation and allow the phases to settle for 30 minutes. Decant and discard the lower aqueous phase (containing

    
     and excess 
    
    
    
    ).
  • Washing: Wash the organic phase sequentially with 1M aqueous

    
     (2 volumes) to purge residual unreacted diethylamine, followed by saturated aqueous 
    
    
    
    (brine, 2 volumes) to remove trace moisture.
  • Drying & Concentration: Dry the organic phase via azeotropic distillation. Concentrate under reduced pressure to yield the crude amide.

  • Fractional Distillation: Purify the crude product via vacuum distillation (preferably using a Thin Film Evaporator at scale). Collect the main fraction boiling at 162–165°C under 0.3 mmHg[7].

ReactorSetup R1 Reactor 1: Chlorination (Glass-lined, Scrubber) R2 Reactor 2: Amidation (Biphasic Schotten-Baumann) R1->R2 Acyl Chloride in Toluene Sep Phase Separator (Aqueous vs Organic) R2->Sep Crude Biphasic Mixture Dist Vacuum Distillation (Thin Film Evaporator) Sep->Dist Organic Phase Waste Aqueous Waste (NaCl, NaOH) Sep->Waste Aqueous Phase Product Pure Amide Product (>98% Purity) Dist->Product Fractionation

Scalable biphasic reactor setup for Schotten-Baumann amidation.

Analytical & Quality Control Data

To ensure batch-to-batch reproducibility and compliance with downstream pharmaceutical or agricultural requirements, the isolated product must meet the following self-validating parameters[1]:

ParameterSpecificationIn-Process Control (IPC) / Analytical Method
Appearance Clear to pale yellow viscous liquidVisual Inspection
Overall Yield > 85% (Theoretical)Gravimetric Analysis
Chemical Purity ≥ 98.0%GC-FID (e.g., DB-5 column, 15 m × 0.25 mm)
Boiling Point 162–165°C at 0.3 mmHgDistillation Temperature Monitoring
Mass Spectrometry m/z 271, 269 (M+); 100 (base peak)GC-MS (70 eV Electron Ionization)

References

  • Klun, J. A., et al. (2006). "Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers Compared with Deet Against Three Species of Blood-Feeding Flies." Journal of Medical Entomology, 43(6), 1193–1199. Available at:[Link]

  • Beutler, U., et al. (2007). "A High-Throughput Process for Valsartan." Organic Process Research & Development, 11(5), 892-898. Available at:[Link]

  • Hone, C. A., et al. (2023). "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction." Reaction Chemistry & Engineering, Royal Society of Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Bromine Position in 2-(3-bromophenyl)-N,N-diethylacetamide

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Versatile Scaffold The compound 2-(3-bromophenyl)-N,N-diethylacetamide is a valuable starting material in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Scaffold

The compound 2-(3-bromophenyl)-N,N-diethylacetamide is a valuable starting material in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel molecules with potential applications in drug discovery and the development of organic functional materials.

This document provides detailed protocols and technical insights into several key functionalization reactions at the bromine position of 2-(3-bromophenyl)-N,N-diethylacetamide. The methodologies described herein are based on established and reliable procedures, designed to be reproducible in a standard laboratory setting.

Core Functionalization Strategies

The bromine atom on the aromatic ring of 2-(3-bromophenyl)-N,N-diethylacetamide is amenable to several powerful palladium-catalyzed cross-coupling reactions. These reactions offer a modular approach to synthesize a library of derivatives by varying the coupling partner. The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Cyanation: For the introduction of a nitrile group.

These reactions are highly valued for their broad functional group tolerance and generally mild reaction conditions.[1][2]

Safety First: Handling Reagents and Catalysts

General Precautions: All manipulations should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[4][5]

Palladium Catalysts:

  • Palladium catalysts, especially when finely divided on carbon, can be pyrophoric, particularly when saturated with hydrogen.[6]

  • Always handle palladium catalysts under an inert atmosphere (e.g., argon or nitrogen).[7][8]

  • Avoid creating dust.[7]

  • Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[7][9]

  • In case of skin contact, wash immediately with soap and water.[6]

Organoboron Reagents:

  • Boronic acids and their derivatives can be irritating to the skin and eyes.[4]

  • Some borane compounds can react violently with water, releasing flammable hydrogen gas.[4]

  • Handle in a well-ventilated area and avoid inhalation of dust.[4]

Cyanide Reagents:

  • Zinc cyanide is highly toxic.[10] Handle with extreme caution in a fume hood.

  • Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

  • Have an appropriate cyanide antidote kit readily available and ensure personnel are trained in its use.

Solvents:

  • Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.

  • Use in a well-ventilated area and keep away from ignition sources.[9]

I. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between sp²-hybridized carbons.[11] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups.[12][13]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine Reactants: - 2-(3-bromophenyl)-N,N-diethylacetamide - Arylboronic acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(OAc)2) Solvent Add Solvent (e.g., Ethanol/Water) Start->Solvent Reaction Heat under Inert Atmosphere (e.g., 80 °C) Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(3-([1,1'-biphenyl]-3-yl)phenyl)-N,N-diethylacetamide

Materials:

  • 2-(3-bromophenyl)-N,N-diethylacetamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[11]

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 1:1 mixture of ethanol and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[11]

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[11]

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]

Data Summary:

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acid2K₂CO₃Ethanol/Water8085-95
4-Methoxyphenylboronic acid2K₂CO₃Ethanol/Water8080-90
3-Pyridinylboronic acid3K₃PO₄Dioxane/Water9075-85

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[14] It has become a vital tool in drug discovery for the construction of arylamines.[14]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst.[14][15] The choice of ligand is crucial for the success of this reaction.[16]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' - Br⁻ RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - Base-H⁺ RedElim->Pd0 Reductive Elimination Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol: Synthesis of N,N-diethyl-2-(3-(phenylamino)phenyl)acetamide

Materials:

  • 2-(3-bromophenyl)-N,N-diethylacetamide

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube: 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.024 mmol, 2.4 mol%).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

Data Summary:

AmineCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene10080-90
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-85
BenzylaminePd₂(dba)₃ / RuPhosLHMDSTHF7082-92

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17][18]

Reaction Principle

The reaction mechanism involves two interconnected catalytic cycles.[17] The palladium cycle is similar to other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[19]

Diagram: Sonogashira Coupling Experimental Setup

Sonogashira_Setup Flask Schlenk Flask Stir Magnetic Stirrer Flask->Stir Inert Inert Gas Inlet (Argon/Nitrogen) Inert->Flask Contents Reactants: - Aryl Bromide - Alkyne - Pd/Cu Catalysts - Base (e.g., Et3N) - Solvent (e.g., THF) Contents->Flask

Caption: Typical reaction setup for Sonogashira coupling.

Detailed Protocol: Synthesis of N,N-diethyl-2-(3-(phenylethynyl)phenyl)acetamide

Materials:

  • 2-(3-bromophenyl)-N,N-diethylacetamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (8 mL) and triethylamine (2 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

Data Summary:

AlkynePd CatalystCu Co-catalystBaseSolventTemperatureTypical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp85-95
1-HexynePd(PPh₃)₄CuIPiperidineDMF50 °C80-90
TrimethylsilylacetylenePd(OAc)₂/PPh₃NoneK₃PO₄DMSO60 °C70-80

IV. Cyanation: Introduction of a Nitrile Moiety

Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides. Zinc cyanide is a commonly used cyanide source due to its lower toxicity and better performance compared to other metal cyanides in many cases.[20][21]

Reaction Principle

The reaction mechanism is believed to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with zinc cyanide, and subsequent reductive elimination to form the aryl nitrile.[10] The choice of ligand is critical to prevent catalyst deactivation by the cyanide ions.[10]

Diagram: Cyanation Reaction Logic

Cyanation_Logic Substrate 2-(3-bromophenyl)-N,N-diethylacetamide (Ar-Br) Transformation Pd-Catalyzed Cross-Coupling Substrate->Transformation Reagents Reagents: - Zn(CN)2 - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., dppf) Reagents->Transformation Conditions Reaction Conditions: - Solvent (e.g., DMF) - Heat (e.g., 120 °C) Conditions->Transformation Product 2-(3-cyanophenyl)-N,N-diethylacetamide (Ar-CN) Transformation->Product

Caption: Key components for the cyanation of an aryl bromide.

Detailed Protocol: Synthesis of 2-(3-cyanophenyl)-N,N-diethylacetamide

Materials:

  • 2-(3-bromophenyl)-N,N-diethylacetamide

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and dppf (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

Data Summary:

Cyanide SourceCatalyst SystemSolventTemperature (°C)Typical Yield (%)
Zn(CN)₂Pd₂(dba)₃ / dppfDMF12085-95
K₄[Fe(CN)₆]Pd(OAc)₂ / t-BuXPhost-Amyl alcohol11070-80
Zn(CN)₂Pd/C / dppfDMF/Water10080-90

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure anaerobic conditions.
Poorly soluble baseUse a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or a different solvent system.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homocoupling)Reaction conditions too harshLower the reaction temperature or catalyst loading.
Presence of oxygenEnsure the reaction is set up under strictly inert conditions.
Difficulty in purificationCo-elution with byproductsTry a different solvent system for chromatography or consider recrystallization.
Residual catalystPass the crude product through a short plug of silica or use a metal scavenger.

Conclusion

The functionalization of the bromine position in 2-(3-bromophenyl)-N,N-diethylacetamide via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the synthesis of diverse chemical entities. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful attention to reaction setup, reagent purity, and safety precautions will ensure successful and reproducible outcomes.

References

  • Honrel. (2025, February 27).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemicalBook. (2019, September 10). Palladium-Hazard and Toxicity.
  • Chemistry LibreTexts. (2023, June 30).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • LCSS: PALLADIUM ON CARBON.
  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Shi, S., & Szostak, M. (n.d.).
  • Tschaen, D. M., et al. (1994).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions.
  • What Should We Pay AttentionTo When Using Palladium Carbon C
  • RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.
  • Wan, T., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • YouTube. (2021, July 2). Buchwald-Hartwig Coupling.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11).
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • MDPI. (2019, December 18).
  • Standard Oper
  • RSC Publishing. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
  • LEAPCHEM. (2025, December 16). What are the safety precautions when handling borane?.
  • Thermo Fisher Scientific. (2025, September 16).
  • AK Scientific, Inc. (n.d.). 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide.
  • Sigma-Aldrich. (2025, September 13).
  • TCI Chemicals. (2025, June 24).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)
  • Kalstein EU. (2023, February 24).
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC.
  • Avantor. (n.d.).
  • Organic Syntheses. (2012). Working with Hazardous Chemicals. 90, 153-163.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
  • Deprotective Functionalization: An Emerging Concept for Amine Reactivity. (2025, December 15). PMC.

Sources

Method

Technical Guide: Extraction and Isolation of 2-(3-bromophenyl)-N,N-diethylacetamide

Introduction & Scope This Application Note provides a rigorous protocol for the extraction, isolation, and purification of 2-(3-bromophenyl)-N,N-diethylacetamide (CAS: 530112-58-4). This compound is a critical acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note provides a rigorous protocol for the extraction, isolation, and purification of 2-(3-bromophenyl)-N,N-diethylacetamide (CAS: 530112-58-4). This compound is a critical acetamide intermediate, often utilized in the synthesis of complex pharmaceutical agents requiring a meta-brominated aryl scaffold.

The protocol addresses the challenge of separating the neutral tertiary amide target from unreacted precursors—typically 3-bromophenylacetic acid (acidic) and diethylamine (basic)—and coupling byproducts. The methodology prioritizes high-purity isolation (>98%) suitable for downstream transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Target Molecule Profile
PropertySpecification
IUPAC Name 2-(3-bromophenyl)-N,N-diethylacetamide
CAS Number 530112-58-4
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
LogP (Predicted) ~2.8 - 3.1 (Lipophilic)

Extraction Strategy: The "Three-Phase" Wash

The isolation strategy relies on the Amphoteric Rejection Principle . Since the target amide is neutral and stable to mild aqueous hydrolysis, we employ a sequential pH-swing extraction to partition impurities into the aqueous phase while retaining the target in the organic phase.

The Logic of Solvent Choice
  • Extraction Solvent: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for this protocol due to its lower environmental impact and sufficient polarity to solubilize the amide while rejecting inorganic salts. DCM is reserved as a backup for scale-up scenarios where emulsion formation is problematic.

  • Acid Wash (1M HCl): Protonates unreacted diethylamine (

    
    ), forcing it into the aqueous layer as the hydrochloride salt.
    
  • Base Wash (Sat. NaHCO₃): Deprotonates unreacted 3-bromophenylacetic acid (

    
    ), forcing it into the aqueous layer as the sodium carboxylate.
    

Experimental Protocol

Materials Required[1]
  • Crude Reaction Mixture: (Assumed synthesis via Acid Chloride or EDC/HOBt coupling).

  • Solvents: Ethyl Acetate (HPLC Grade), Hexanes.

  • Reagents: 1M HCl, Saturated NaHCO₃ solution, Saturated NaCl (Brine), Anhydrous MgSO₄.

Step-by-Step Methodology
Step 1: Quench and Dilution
  • Cool the reaction mixture to 0°C.

  • Slowly add water (volume equal to reaction solvent) to quench any active coupling agents or acid chlorides.

  • Dilute with Ethyl Acetate (approx. 10 mL per gram of theoretical yield).

    • Note: If the reaction solvent was DMF or DMSO, increase water volume to 5x to ensure partition into the aqueous phase.

Step 2: Acidic Wash (Removal of Amines)
  • Transfer the biphasic mixture to a separatory funnel.

  • Wash the organic layer twice with 1M HCl (2 x 20 mL).

  • Critical Check: Test the pH of the aqueous output; it must be acidic (pH < 2). If not, repeat the wash.

  • Discard the aqueous layer (contains diethylamine salts).

Step 3: Basic Wash (Removal of Acids)
  • Wash the organic layer twice with Saturated NaHCO₃ (2 x 20 mL).

    • Caution: Gas evolution (

      
      ) will occur if acid residues remain. Vent the funnel frequently.
      
  • Critical Check: Test the pH of the aqueous output; it must be basic (pH > 8).

  • Discard the aqueous layer (contains phenylacetate salts).

Step 4: Drying and Concentration
  • Perform a final wash with Saturated Brine (1 x 20 mL) to remove residual water from the organic phase.

  • Collect the organic layer and dry over Anhydrous MgSO₄ for 15 minutes.

  • Filter off the desiccant.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to yield the crude oil.

Purification & Isolation[1][2][3]

While the extraction removes >95% of precursors, flash column chromatography is recommended to remove non-polar byproducts or colored impurities.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.

    • Ramp: 70:30 (Hex:EtOAc) to elute the target amide.

    • Rf Value: The amide typically appears at Rf ~0.3–0.4 in 70:30 Hex:EtOAc (visualize with UV at 254 nm).

Crystallization (Alternative)

If the crude product solidifies upon standing:

  • Dissolve in a minimum amount of hot Hexanes/EtOAc (5:1) .

  • Allow to cool slowly to 4°C.

  • Filter the crystals and wash with cold hexanes.

Process Visualization

The following diagram illustrates the logical flow of the extraction process, highlighting the fate of impurities at each stage.

ExtractionWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) Dilution Dilute with EtOAc Add Water Start->Dilution SepFunnel1 Separatory Funnel Phase Separation Dilution->SepFunnel1 AcidWash Add 1M HCl (Acid Wash) SepFunnel1->AcidWash AqLayer1 Aqueous Layer: Diethylamine HCl salt AcidWash->AqLayer1 Aqueous Phase OrgLayer1 Organic Layer: Amide + Acid AcidWash->OrgLayer1 Organic Phase BaseWash Add Sat. NaHCO3 (Base Wash) AqLayer2 Aqueous Layer: Sodium 3-bromophenylacetate BaseWash->AqLayer2 Aqueous Phase OrgLayer2 Organic Layer: Purified Amide BaseWash->OrgLayer2 Organic Phase OrgLayer1->BaseWash Drying Dry (MgSO4) & Concentrate OrgLayer2->Drying Final Isolated Product: 2-(3-bromophenyl)-N,N-diethylacetamide Drying->Final

Figure 1: Liquid-Liquid Extraction (LLE) workflow for the purification of neutral amides.

Quality Control & Validation

To ensure the "Trustworthiness" of the isolated product, perform the following validation steps.

HPLC Analysis Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption) and 210 nm (Amide bond).

Expected NMR Signatures (CDCl₃, 400 MHz)
  • Aryl Protons: Multiplet at δ 7.1–7.5 ppm (4H, characteristic of meta-substituted benzene).

  • Benzylic Protons: Singlet at δ ~3.7 ppm (

    
    -CO).
    
  • Ethyl Groups:

    • Quartet at δ ~3.4 ppm (

      
      ).
      
    • Triplet at δ ~1.1 ppm (

      
      ).
      
    • Note: Due to restricted rotation around the amide bond, the ethyl signals may appear as two distinct sets of quartets/triplets (rotamers) at room temperature.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide extraction protocols).
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context for amide coupling reagents).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Strategic Overview Welcome to the technical support hub for the synthesis of 2-(3-bromophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Strategic Overview

Welcome to the technical support hub for the synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide . This molecule is a critical substituted phenylacetamide scaffold, often serving as a pharmacophore in anxiolytics or a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the meta-bromo functionality.

Achieving high yields (>85%) with this specific substrate requires navigating two competing challenges: the moisture sensitivity of the activation step and the volatility of the amine nucleophile (diethylamine).

This guide provides two validated protocols:

  • Route A (Acid Chloride): The industrial standard for scalability and cost.

  • Route B (Direct Coupling): The precision method for small-scale, high-purity applications.

Critical Control Points & Mechanism (Visualized)

Understanding the failure points is the first step to optimization. The diagram below illustrates the reaction pathway and where yields are typically lost.

ReactionPathway Start 3-Bromophenylacetic Acid Activation Activation Step (SOCl2 or EDC) Start->Activation  Reagent Addition   Intermediate Reactive Intermediate (Acid Chloride / O-Acylisourea) Activation->Intermediate  Formation   AmineAdd Addition of Diethylamine Intermediate->AmineAdd  N2 Atmosphere   Fail1 FAILURE: Hydrolysis (Wet Solvents) Intermediate->Fail1  H2O Ingress   Product Target Amide (Crude) AmineAdd->Product  Nucleophilic Acyl Subst.   Fail2 FAILURE: Volatility Loss (Exotherm > 55°C) AmineAdd->Fail2  No Temp Control   Workup Acid/Base Extraction Product->Workup  Partitioning   Final Pure Amide (>95% Yield) Workup->Final  Solvent Removal  

Caption: Figure 1. Reaction workflow highlighting critical failure modes: moisture-induced hydrolysis during activation and amine loss due to exothermic volatility.

Validated Protocols

Route A: The Acid Chloride Method (Robust & Scalable)

Recommended for >5g scale.

The Logic: Thionyl chloride (


) converts the acid to an acid chloride, which is highly electrophilic. The bromine on the meta-position is stable to these conditions.

Protocol:

  • Activation: Dissolve 3-bromophenylacetic acid (1.0 equiv) in anhydrous DCM or Toluene. Add

    
     (1.5 equiv) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution (
    
    
    
    ) ceases.
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

  • Evaporation: Remove excess

    
     under reduced pressure. Crucial:  Add fresh toluene and evaporate again (azeotropic removal) to ensure no residual thionyl chloride remains.
    
  • Amidation: Redissolve the crude acid chloride in dry DCM. Cool to 0°C .

  • Addition: Add Diethylamine (2.5 equiv) dropwise.

    • Why 2.5 equiv? 1.0 equiv reacts, 1.0 equiv scavenges the HCl by-product, and 0.5 equiv accounts for volatility loss. Alternatively, use 1.1 equiv Diethylamine + 1.5 equiv

      
      .
      
  • Workup: Wash organic layer with 1M HCl (removes excess amine), then Sat.

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .
Route B: Direct Coupling (EDC/HOBt) (Mild Conditions)

Recommended for <1g scale or if avoiding noxious fumes.

The Logic: EDC activates the carboxylic acid in situ. HOBt prevents racemization (less critical here as the alpha-carbon is not chiral, but it improves efficiency and suppresses N-acylurea side products).

Protocol:

  • Dissolution: Dissolve 3-bromophenylacetic acid (1.0 equiv) in dry DCM or DMF.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min at RT.

  • Amidation: Add Diethylamine (1.2 equiv) and DIPEA (3.0 equiv).

    • Note: Diethylamine is a secondary amine and can be sterically hindered; DIPEA acts as the proton sponge.

  • Reaction: Stir at RT for 12-18 hours.

  • Workup: Dilute with EtOAc. Wash with 10% Citric Acid (removes EDC urea/DIPEA), Sat.

    
    , and Brine.
    

Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Incomplete Conversion

Q: I see starting material (acid) remaining on TLC despite long reaction times. Why? A: This usually indicates "Activation Failure."

  • Route A: Your

    
     may be hydrolyzed. If it's old or yellow, distill it or buy fresh. Also, did you use a DMF catalyst? The Vilsmeier-Haack intermediate formed by DMF is essential for rapid chloride formation.
    
  • Route B: The intermediate O-acylisourea can rearrange to an unreactive N-acylurea if the amine is not added quickly enough or if the amine is too slow to react. Ensure your amine is fresh and not a hydrochloride salt (unless you added enough base to free it).

Q: My yield is <50%, but the starting material is gone. A: You likely lost product during the workup or the amine evaporated before reacting.

  • Volatility: Diethylamine boils at 55°C. If you added it to the acid chloride without cooling, the exotherm likely flashed it off. Always cool to 0°C during addition.

  • Solubility: The product, 2-(3-bromophenyl)-N,N-diethylacetamide, is an organic amide. However, if your organic solvent volume was too low during the acid wash, the protonated amide (weakly basic) might have been dragged into the aqueous phase. Re-extract aqueous layers with DCM.

Issue 2: Impurities[1]

Q: I have a persistent impurity just above the product spot on TLC. A: This is often the Anhydride .

  • Cause: In Route A, if you don't use enough amine, the generated acid chloride reacts with unreacted carboxylic acid (during workup or if conversion was incomplete) to form the anhydride.

  • Fix: Ensure you use excess amine (2.0–2.5 equiv). The amine will cleave the anhydride to form the amide.

Issue 3: Physical State[2]

Q: The literature says "solid," but I have an oil. A: N,N-diethyl phenylacetamides are often low-melting solids or viscous oils due to the disruption of hydrogen bonding by the ethyl groups.

  • Action: Do not discard the oil. Triturate with cold pentane or hexanes. If it remains an oil, it is likely the correct product. Verify with NMR (

    
    H NMR should show a characteristic quartet/triplet pattern for the ethyl groups and a singlet at ~3.7 ppm for the benzylic 
    
    
    
    ).

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Evaluate Crude Yield CheckTLC Check TLC/NMR (Is SM present?) Start->CheckTLC SMPresent Yes: SM Present CheckTLC->SMPresent NoSM No: SM Consumed CheckTLC->NoSM CheckReagents Check Activation (Old SOCl2 / Wet Solvent?) SMPresent->CheckReagents Action1 Action: Distill SOCl2 Add DMF Cat. CheckReagents->Action1 CheckWorkup Check Aqueous Layer (Did product wash out?) NoSM->CheckWorkup Action2 Action: Re-extract Aq. Check Amine Stoichiometry CheckWorkup->Action2

Caption: Figure 2. Troubleshooting logic flow for diagnosing yield issues based on crude analysis.

Comparative Data: Reagent Selection

ParameterThionyl Chloride (

)
EDC / HOBtHATU
Cost LowMediumHigh
Scale >100g<10g<1g
Atom Economy High (gases evolved)Low (urea byproduct)Low
Purification Distillation/ExtractionExtraction/ColumnColumn Required
Moisture Sensitivity HighModerateLow
Rec. Yield 90-95% 70-85% >90%

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827–10852.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[7]

Sources

Optimization

Removing unreacted 3-bromophenylacetic acid from 2-(3-bromophenyl)-N,N-diethylacetamide

Technical Support Center: Purification of 2-(3-bromophenyl)-N,N-diethylacetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common bottleneck in am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3-bromophenyl)-N,N-diethylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common bottleneck in amide synthesis: the persistence of unreacted carboxylic acid starting materials. Specifically, this guide provides a definitive, field-proven methodology for removing unreacted 3-bromophenylacetic acid from your target product, 2-(3-bromophenyl)-N,N-diethylacetamide .

Separation Logic & Workflow

The separation of these two compounds relies on exploiting their distinct physicochemical properties through an acid-base liquid-liquid extraction[1].

Workflow Mixture Crude Reaction Mixture (Amide + Unreacted Acid) Solvent Dissolve in Organic Solvent (e.g., EtOAc or DCM) Mixture->Solvent Base Add Aqueous Base (Sat. NaHCO3) Solvent->Base Sep Phase Separation (Separatory Funnel) Base->Sep Org Organic Layer (Neutral Amide) Sep->Org Top/Bottom Layer Aq Aqueous Layer (Deprotonated Acid Salt) Sep->Aq Top/Bottom Layer Dry Dry (Na2SO4) & Evaporate Pure Amide Product Org->Dry Discard Discard or Acidify to Recover Acid Aq->Discard

Fig 1: Acid-base extraction workflow for separating neutral amides from unreacted carboxylic acids.

Physicochemical Profiling

To understand why the protocol works, we must look at the quantitative data governing the partition coefficients of your specific molecules[2],[3].

Property3-Bromophenylacetic Acid (Impurity)2-(3-bromophenyl)-N,N-diethylacetamide (Product)
Molecular State (at pH 8.3) Ionized (Carboxylate anion)Neutral (Amide)
Predicted pKa ~4.12N/A (Non-ionizable under standard conditions)
Aqueous Solubility High (as a sodium salt in basic conditions)Very Low (Insoluble)
Organic Solubility High (only in acidic/neutral form)High (Soluble in DCM, EtOAc, Ether)

Troubleshooting FAQs

Q: Why does 3-bromophenylacetic acid persist in my final product? A: Amide coupling reactions (e.g., using EDC, HATU, or via an acid chloride intermediate) often utilize a stoichiometric excess of the carboxylic acid to drive the reaction forward. If the coupling efficiency is suboptimal or the amine (diethylamine) is volatile and lost during the reaction, the unreacted acid will remain alongside the product.

Q: What is the mechanistic basis for removing the unreacted acid? A: We exploit the pKa difference between the two molecules[1]. 3-Bromophenylacetic acid has a pKa of approximately 4.12[2]. According to the Henderson-Hasselbalch equation, treating this mixture with a mild aqueous base like saturated sodium bicarbonate (pH ~8.3) creates a pH environment more than 4 units above the acid's pKa. This ensures >99.99% deprotonation, converting the acid into a highly water-soluble sodium carboxylate salt. The amide product lacks an acidic proton, remains neutral, and stays exclusively in the organic phase[3].

Q: Should I use Sodium Bicarbonate (


), Sodium Carbonate (

), or Sodium Hydroxide (

) for the extraction?
A: Saturated aqueous

is the industry standard and the most highly recommended choice[4]. It is sufficiently basic to fully deprotonate 3-bromophenylacetic acid without risking the hydrolysis of your target amide. While amides are generally robust, strong bases like 1M

can sometimes cause stubborn emulsions or trace hydrolysis over prolonged exposure. Caution: Neutralizing carboxylic acids with bicarbonate generates

gas; frequent venting of the separatory funnel is mandatory to prevent pressure buildup[4],[1].

Q: How do I analytically verify that the acid has been completely removed? A:

  • TLC (Thin-Layer Chromatography): 3-Bromophenylacetic acid is highly polar and will streak or remain near the baseline (low Rf) in standard normal-phase solvent systems (e.g., 3:1 Hexanes/EtOAc), whereas the less polar amide will elute higher.

  • 1H-NMR: Look for the disappearance of the characteristic, broad carboxylic acid proton singlet (typically around 11-12 ppm in DMSO-d6 or CDCl3).

Detailed Experimental Protocol: Acid-Base Liquid-Liquid Extraction

This protocol is designed as a self-validating system. By monitoring the pH of the aqueous layer, you mathematically guarantee the removal of the acidic impurity[4],[3].

Step 1: Solvent Dilution

  • Transfer your crude reaction mixture to an Erlenmeyer flask.

  • Dilute the mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material). Causality: This ensures the neutral amide has a high-capacity reservoir to partition into, preventing product crash-out during the washing phase.

Step 2: Basic Washing (The Separation Step)

  • Transfer the organic solution into a suitably sized separatory funnel.

  • Add an equal volume of saturated aqueous

    
     solution.
    
  • Stopper the funnel, invert it, and immediately open the stopcock to vent [4]. Causality: The acid-base reaction releases

    
     gas. Failing to vent will cause the stopper to blow out, risking chemical exposure and product loss.
    
  • Close the stopcock, shake vigorously for 5-10 seconds to maximize surface area contact between the two phases, and vent again. Repeat this 3 times.

Step 3: Phase Separation & Self-Validation

  • Place the funnel on a ring stand and allow the layers to separate completely. (Note: If using EtOAc, the organic layer is on top; if using DCM, the organic layer is on the bottom).

  • Drain the aqueous layer into a separate flask.

  • Self-Validation Check: Test the pH of the drained aqueous layer using indicator paper. It must remain basic (pH > 7). If it is acidic, the unreacted 3-bromophenylacetic acid has neutralized all your base. You must repeat Step 2 with fresh

    
     until the aqueous wash remains basic.
    

Step 4: Brine Wash & Drying

  • Once the acid is removed, add 0.5 volumes of saturated aqueous

    
     (brine) to the organic layer in the separatory funnel. Shake and separate.
    Causality: Brine drastically reduces the solubility of water in the organic layer, "pre-drying" the solvent and breaking any micro-emulsions.
    
  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous Sodium Sulfate (

    
    ) in small scoops until the powder flows freely like sand (indicating all water has been absorbed)[4]. Allow it to sit for 5-10 minutes.
    

Step 5: Concentration

  • Filter the solution through a fluted filter paper or a cotton plug to remove the hydrated drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified 2-(3-bromophenyl)-N,N-diethylacetamide.

References

  • Title: Amide Workup - Biofilm Inhibitor Synthesis | Source: Mercer University | URL: [Link]

  • Title: Acid–base extraction | Source: Wikipedia | URL: [Link]

  • Title: 3-Bromophenylacetic acid Chemical Properties | Source: LookChem | URL: [Link]

  • Title: Extraction Procedures for Amides | Source: Brainly | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in 2-(3-Bromophenyl)-N,N-diethylacetamide Processing

Welcome to the Technical Support Center for processing 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4). This guide is engineered for researchers and drug development professionals facing the parasitic side react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for processing 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4). This guide is engineered for researchers and drug development professionals facing the parasitic side reaction of hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions).

Here, we dissect the mechanistic causality behind C–Br bond reduction and provide self-validating protocols to ensure high-fidelity carbon-carbon or carbon-heteroatom bond formation.

Mechanistic Context: The Hydrodehalogenation Pathway

To eliminate debromination, one must first understand its origin. During the cross-coupling of 2-(3-bromophenyl)-N,N-diethylacetamide, the initial oxidative addition yields an Ar–Pd(II)–Br intermediate. Ideally, this intermediate undergoes transmetalation with your coupling partner. However, if a hydride source is present, an off-cycle parasitic pathway generates an Ar–Pd(II)–H species, which rapidly undergoes reductive elimination to yield the undesired debrominated byproduct (N,N-diethyl-2-phenylacetamide).

Mechanism cluster_success Desired Cross-Coupling Pathway cluster_fail Parasitic Hydrodehalogenation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br Transmet Transmetalation Ar-Pd(II)-Nu OxAdd->Transmet Nu-M PdH Hydride Transfer Ar-Pd(II)-H OxAdd->PdH Hydride Source (Solvent/Base/H₂O) Product Desired Product Ar-Nu Transmet->Product Reductive Elim. Product->Pd0 Catalyst Regeneration Byproduct Debrominated Arene Ar-H PdH->Byproduct Reductive Elim. Byproduct->Pd0

Pd-catalyzed cross-coupling vs. competing hydrodehalogenation pathway.

Troubleshooting FAQs

Q1: Why is 2-(3-bromophenyl)-N,N-diethylacetamide particularly susceptible to debromination? A1: The meta-positioned N,N-diethylacetamide group exerts a mild electron-withdrawing inductive effect on the aromatic ring. While this facilitates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, it also stabilizes the resulting electron-deficient Ar–Pd(II) intermediate. If the subsequent transmetalation step is kinetically slow (due to steric hindrance or poor nucleophile solubility), the long-lived intermediate becomes highly vulnerable to parasitic hydride transfer.

Q2: Where is the hydride source coming from if I am not using reducing agents? A2: Hydrides are often generated in situ from seemingly benign reaction components. The most common culprits are:

  • Solvents: Alcohols (e.g., methanol, ethanol) undergo rapid β-hydride elimination mediated by the palladium catalyst 1.

  • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can act as hydride donors via a similar β-hydride elimination mechanism.

  • Trace Water: Recent isotopic labeling studies have proven that trace H₂O can act as a direct hydrogen source for hydrodehalogenation prior to the formation of stable complexes 2.

Q3: How do I select the right ligand to suppress this side reaction? A3: You must shift the kinetic balance in favor of transmetalation and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos, XPhos, or RuPhos) are highly recommended. Their electron-rich nature stabilizes the Pd(0) state, while their steric bulk forces the Ar–Pd(II)–Nu intermediate to rapidly undergo reductive elimination, effectively outcompeting the slower Pd–H formation pathway 3.

Q4: What is the optimal base to use? A4: Avoid strong alkoxides (NaOtBu) or organic amines if debromination is observed. Switch to mild, anhydrous inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases effectively facilitate transmetalation without promoting the formation of palladium-hydride species 4.

Quantitative Data: Parameter Impact on Debromination

The following table summarizes the causal relationship between reaction parameters and the Product-to-Debromination ratio.

ParameterHigh Debromination RiskMinimized DebrominationMechanistic Causality
Solvent Methanol, Ethanol, H₂OToluene, THF, DioxaneProtic solvents act as direct hydride donors via catalytic β-hydride elimination or direct hydrolysis.
Base Et₃N, NaOtBu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Amine bases undergo β-hydride elimination; strong alkoxides can form reactive Pd–H species.
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate transmetalation and reductive elimination, outcompeting off-cycle Pd–H formation.
Temperature > 100 °C40 °C – 80 °CHigh thermal energy overcomes the activation energy barrier for parasitic hydride transfer.
Atmosphere Ambient AirRigorous Argon/N₂Trace moisture in the air acts as a hydrogen source for hydrodehalogenation.

Troubleshooting Workflow

If you detect >5% debrominated byproduct (N,N-diethyl-2-phenylacetamide) via LC-MS, follow this systematic logic to isolate and eliminate the variable causing the failure.

Workflow Start Debromination Detected (>5% Ar-H by LC-MS) CheckSolvent Is the solvent protic? (e.g., MeOH, EtOH, H₂O) Start->CheckSolvent ChangeSolvent Switch to anhydrous, degassed Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is an amine base or strong alkoxide used? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to mild inorganic base (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase Yes CheckLigand Is the ligand electron-deficient or sterically small? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) CheckLigand->ChangeLigand Yes OptimizeTemp Lower reaction temperature by 10-20 °C intervals CheckLigand->OptimizeTemp No ChangeLigand->OptimizeTemp

Systematic troubleshooting workflow for minimizing debromination.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol incorporates internal control checkpoints. This prevents the loss of valuable 2-(3-bromophenyl)-N,N-diethylacetamide by validating the absence of hydride sources before full conversion occurs.

Objective: Couple 2-(3-bromophenyl)-N,N-diethylacetamide with an arylboronic acid while maintaining < 2% debromination.

Step 1: Rigorous Reagent Preparation
  • Dry K₃PO₄ (2.0 equiv) in a vacuum oven at 120 °C for 12 hours prior to use.

  • Use anhydrous Toluene (stored over molecular sieves). Degas the solvent by sparging with Argon for 30 minutes. Causality: Eliminates trace water and oxygen, which are proven hydrogen sources for hydrodehalogenation.

Step 2: System Setup & Internal Controls

Set up two parallel Schlenk flasks under Argon:

  • Flask A (Main Reaction): 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 equiv), Arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv).

  • Flask B (Hydride Diagnostic Control): 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 equiv), K₃PO₄ (2.0 equiv). Omit the boronic acid.

Step 3: Catalyst Complexation & Execution
  • To both flasks, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the degassed Toluene (0.2 M concentration relative to the aryl bromide).

  • Heat both flasks to 60 °C (avoid exceeding 80 °C to prevent thermal hydride generation).

Step 4: Self-Validation Checkpoint (1 Hour)

Take a 10 µL aliquot from both flasks, quench with water, extract with EtOAc, and analyze via LC-MS.

  • Analysis of Flask B (Control): If you observe >2% N,N-diethyl-2-phenylacetamide (debrominated product) in Flask B, stop the experiment . Your solvent or base is contaminated with a hydride source (likely moisture). Re-dry your reagents.

  • Analysis of Flask A: If Flask B is clean, but Flask A shows debromination, the boronic acid itself may be degrading or contains protic impurities. Consider switching to a pinacol boronate ester (Bpin).

Step 5: Completion and Workup
  • Once Flask A shows >95% conversion to the desired cross-coupled product, cool to room temperature.

  • Quench with deionized water. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

  • Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics - ACS Publications URL:[Link]

  • Cross-Coupling Reactions Guide: Minimizing Side Reactions Johnson Matthey Catalysis & Chiral Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-bromophenyl)-N,N-diethylacetamide

Ticket ID: #PUR-BR-AMIDE-001 Subject: Troubleshooting oily product isolation and impurity removal Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The "Oil Trap"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-BR-AMIDE-001 Subject: Troubleshooting oily product isolation and impurity removal Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Oil Trap"

You are likely experiencing a common phenomenon in the synthesis of N,N-diethylacetamides. Unlike their N-methyl or unsubstituted counterparts, N,N-diethyl groups disrupt molecular packing , frequently rendering these molecules as viscous oils or low-melting solids at room temperature.

The "oil" you see is not necessarily impure; it may be the natural state of 2-(3-bromophenyl)-N,N-diethylacetamide. However, oils are notorious "impurity sponges," trapping unreacted diethylamine and starting acids.

This guide prioritizes a chemical washing strategy (Phase 1) followed by high-vacuum distillation (Phase 2), which is generally superior to crystallization for this specific class of lipophilic amides.

Phase 1: Chemical Decontamination (The Work-Up)

Objective: Remove unreacted precursors using pKa-based solubility switching. Why this works: The target amide is neutral. Your impurities are likely basic (diethylamine) or acidic (3-bromophenylacetic acid). We can wash them away without touching the product.

The Protocol[1][2][3]
  • Dissolution: Dissolve your crude oil in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are standard. Avoid ethers if you suspect peroxide formation.

  • Acid Wash (Removes Amine): Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1] Protonates unreacted diethylamine (

      
      ), forcing it into the water layer.
      
  • Base Wash (Removes Acid): Wash the organic layer with Saturated NaHCO₃ or 1M NaOH (2x).

    • Mechanism:[2][3] Deprotonates unreacted 3-bromophenylacetic acid (

      
      ), forcing it into the water layer.
      
  • Neutralization & Drying: Wash with Brine (saturated NaCl) to remove trapped water, then dry over anhydrous

    
     or 
    
    
    
    .
Workflow Logic (Visualization)

ExtractionLogic Crude Crude Reaction Mixture (Amide + Amine + Acid) Solvent Dissolve in EtOAc/DCM Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash Split1 Phase Separation AcidWash->Split1 AqLayer1 Aqueous Layer (Contains Diethylamine salts) Split1->AqLayer1 Discard OrgLayer1 Organic Layer (Amide + Acid) Split1->OrgLayer1 BaseWash Wash with 1M NaOH/NaHCO3 OrgLayer1->BaseWash Split2 Phase Separation BaseWash->Split2 AqLayer2 Aqueous Layer (Contains Phenylacetic Acid salts) Split2->AqLayer2 Discard OrgLayer2 Organic Layer (Neutral Amide) Split2->OrgLayer2 Final Dry & Evaporate -> PURE CRUDE OIL OrgLayer2->Final

Figure 1: pKa-dependent separation logic. By toggling the pH of the aqueous wash, we selectively ionize and remove impurities while the neutral amide remains in the organic phase.

Phase 2: High-Vacuum Distillation (The Gold Standard)

Objective: Isolate the pure amide from non-volatile tars or colored impurities. Context: Since 2-(3-bromophenyl)-N,N-diethylacetamide is likely a high-boiling oil, crystallization is difficult. Distillation is the most robust method.

The Physics of the Problem
  • Estimated Boiling Point: The non-brominated analog (N,N-diethyl-2-phenylacetamide) boils at ~288°C at atmospheric pressure [1].

  • Bromine Effect: The heavy bromine atom will increase the boiling point further and increase van der Waals interactions.

  • Risk: Heating to >300°C will decompose the molecule before it distills.

The Solution: Reduced Pressure

You must use high vacuum (<1 mmHg).

Pressure (mmHg/Torr)Estimated Boiling Point (°C)Equipment Needed
760 (Atmospheric)> 300°C (Decomposition Risk)DO NOT ATTEMPT
10 - 20 (Water Aspirator)~ 180 - 200°CStandard Distillation Kit
< 1.0 (High Vac) 130 - 150°C Oil Pump + Manifold / Kugelrohr
Protocol: Short-Path / Kugelrohr Distillation
  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long columns allow the vapor to condense before reaching the collection flask.

  • Vacuum: Connect a high-vacuum oil pump capable of reaching 0.1–0.5 mmHg.

  • Heat: Slowly ramp the temperature.

  • Observation:

    • Fraction 1: Low boiling volatiles (residual solvent).

    • Fraction 2 (Main): The clear, colorless oil (Product).

    • Residue: Dark tar remaining in the source flask.

Phase 3: Crystallization (Troubleshooting "Oiling Out")

Objective: Forcing a solid if the compound should be solid but is stuck as an oil. The Issue: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary [2]. The product forms oil droplets instead of crystals.[3][4]

Troubleshooting Logic

OilingOut Start Hot Solution (Cloudy/Oily droplets) Check1 Is Temp > Melting Point? Start->Check1 Yes Solution: Re-heat Add more solvent Check1->Yes Yes No Problem: Super-saturation (Oiling Out) Check1->No No Fix1 Add Seed Crystal No->Fix1 Fix2 Add Co-Solvent (e.g., Hexane to EtOAc) No->Fix2 Fix3 Scratch Glass Surface No->Fix3 Result Crystal Growth Fix1->Result Fix2->Result Fix3->Result

Figure 2: Decision tree for handling "oiling out" phenomena. The goal is to bypass the liquid-liquid phase separation region.

Recommended Solvent Systems:

  • Hexane / Ethyl Acetate: Dissolve in minimum warm EtOAc, add Hexane until cloudy.

  • Pentane / Diethyl Ether: For very low-melting solids (requires -20°C freezer).

Frequently Asked Questions (FAQ)

Q: My product is a dark yellow/orange oil. Is it ruined? A: Not necessarily. Amides are typically colorless. The color usually comes from trace oxidation of the aromatic ring or trace amounts of bromine impurities.

  • Fix: Run the oil through a short "plug" of silica gel using 20% EtOAc/Hexane. The colored impurities often stick to the silica, while the amide flushes through.

Q: Can I use Column Chromatography instead of distillation? A: Yes.

  • Solvent System: 2-(3-bromophenyl)-N,N-diethylacetamide is moderately polar. Start with 10% to 30% Ethyl Acetate in Hexane .

  • TLC Tip: If the spot "streaks" (tails), add 1% Triethylamine to your eluent to neutralize acidic sites on the silica, though this is less critical for tertiary amides than secondary ones.

Q: Why does it smell like dirty socks? A: That is unreacted Diethylamine .

  • Fix: Your Acid Wash (Phase 1) was insufficient. Dissolve the oil in ether and wash vigorously with 2M HCl again. The smell should disappear immediately upon protonation of the amine.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved March 1, 2026, from [Link]

  • Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide extraction and distillation protocols).

  • Organic Syntheses. (1922). Phenylacetamide.[6] Org. Synth. 1922, 2, 63. Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Issues with 2-(3-bromophenyl)-N,N-diethylacetamide

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with low-molecular-weight tertiary amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with low-molecular-weight tertiary amides. The compound 2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4)[1][2] is notoriously difficult to crystallize. Due to the steric bulk of the N,N-diethyl groups and the absence of strong hydrogen-bond donors (lacking an N-H bond), this molecule exhibits low crystalline lattice energy.

Consequently, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a pure crystalline suspension[3][4]. This guide provides a mechanistic breakdown, self-validating protocols, and troubleshooting FAQs to help you bypass the kinetic trap of LLPS and achieve high-purity crystalline isolation.

Section 1: The Mechanistic Root of Oiling Out

Oiling out occurs when a supersaturated solution separates into two distinct liquid phases (a solute-rich droplet phase and a solute-lean continuous phase) before crystal nucleation can occur[3][5]. For 2-(3-bromophenyl)-N,N-diethylacetamide, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[4]. When the system is cooled rapidly or subjected to high supersaturation, the energy barrier for droplet formation is lower than that for crystal nucleation[5].

These solute-rich droplets act as excellent solvents for impurities. If left unchecked, they will eventually undergo spontaneous, uncontrolled solidification, resulting in a sticky, amorphous gel that is impossible to filter and fails purity specifications[4].

LLPS_Mechanism cluster_kinetic Kinetic Trap (Unseeded) cluster_thermo Thermodynamic Control (Seeded) Supersat Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling / High Supersaturation Nucleation Heterogeneous Nucleation Supersat->Nucleation Isothermal Seeding within MSZ Gel Amorphous Gel / Impure Solid LLPS->Gel Coalescence & Spontaneous Solidification Crystal High-Purity Crystalline Lattice Nucleation->Crystal Controlled Desupersaturation

Caption: Thermodynamic vs. Kinetic pathways in the crystallization of tertiary amides.

Section 2: Solvent Selection and LLPS Risk

The propensity for LLPS is heavily influenced by the solubility of the drug in the chosen solvent system. Solvents that offer very high solubility reduce the maximum achievable supersaturation, pushing the system closer to the liquid-liquid miscibility gap (binodal curve)[6].

Table 1: Solvent System Evaluation for 2-(3-bromophenyl)-N,N-diethylacetamide

Solvent SystemSolute SolubilityLLPS RiskMechanistic Rationale & Strategy
Ethanol / Water ModerateVery HighWater acts as a strong anti-solvent, forcing rapid spinodal decomposition[3]. Avoid deep quenches.
Toluene / Heptane HighHighHigh solubility in toluene limits supersaturation[6]. Requires precise anti-solvent dosing at elevated temperatures.
Ethyl Acetate / Hexane HighModerateGood balance of polarity. Requires isothermal seeding and strictly controlled cooling rates.
Isopropyl Acetate ModerateLowIdeal for cooling crystallization. Provides a wide Metastable Zone (MSZ) to allow seeding before the cloud point[7].
Section 3: Self-Validating Experimental Protocol

To successfully crystallize this compound, you must force the system down the thermodynamic pathway by introducing seed crystals within the Metastable Zone (MSZ)—the region where the solution is supersaturated but stable enough to avoid spontaneous oiling out[8][9].

Workflow Step1 1. Map Phase Diagram (Identify MSZ & LLPS Binodal) Step2 2. Dissolve API Intermediate (T > Clear Point) Step1->Step2 Step3 3. Cool to Metastable Zone (Strictly Above LLPS Curve) Step2->Step3 Step4 4. Isothermal Seeding (0.5 - 1.0 wt% Seeds) Step3->Step4 Step5 5. Desupersaturation Hold (Monitor via FBRM/FTIR) Step4->Step5 Step6 6. Slow Cooling & Isolation (0.1°C/min) Step5->Step6

Caption: Self-validating step-by-step workflow for seeded cooling crystallization.

Protocol: Seeded Cooling Crystallization in Isopropyl Acetate

Self-Validating Principle: Every step includes an in-line or visual check to confirm the system remains in the target thermodynamic state.

  • Phase Mapping (Pre-requisite): Use Focused Beam Reflectance Measurement (FBRM) or an in-line turbidity probe to determine the clear point (solubility limit) and the cloud point (onset of LLPS)[4][8].

  • Dissolution: Suspend 2-(3-bromophenyl)-N,N-diethylacetamide in Isopropyl Acetate. Heat the mixture to 10°C above the established clear point until a completely homogenous solution is achieved.

    • Validation: The turbidity probe must read baseline zero (100% transmittance).

  • Controlled Cooling to MSZ: Cool the solution at a rate of 0.5 °C/min to a temperature exactly halfway into the Metastable Zone (e.g., 5°C below the clear point, but strictly above the cloud point)[9].

  • Isothermal Seeding: Introduce 0.5% to 1.0% (by weight) of pre-milled seed crystals of the compound.

    • Causality: Adding seeds provides a low-energy template for molecular integration, allowing the crystal lattice to grow before the supersaturation reaches the critical threshold for oiling out[10].

  • Desupersaturation Hold (Seed Aging): Hold the temperature constant for 2 hours.

    • Validation: Monitor the liquid phase concentration using in-line ATR-FTIR. You should observe a steady decrease in solute concentration. FBRM should show an increase in chord counts (crystal growth) with no spherical droplet signatures[8][9].

  • Final Cooling and Isolation: Once supersaturation is depleted, cool the suspension at a slow, linear rate (0.1 °C/min) to the final isolation temperature (e.g., 0°C). Filter the resulting suspension and wash with cold anti-solvent (e.g., cold heptane).

Section 4: Troubleshooting FAQs

Q1: I don't have any seed crystals yet because my compound always oils out. How do I generate the first batch of seeds? A: This is a classic "chicken-and-egg" problem in crystallization. To bypass the kinetic barrier without seeds, you must avoid bulk supersaturation. Try capillary crystallization or slow evaporation from a highly dilute solution over several weeks. Alternatively, sonocrystallization (applying ultrasound) can induce localized high pressures and cavitation bubbles that force heterogeneous nucleation, providing you with your first generation of seed crystals[11].

Q2: My process worked at the bench scale, but during scale-up, the compound oiled out again. Why? A: Oiling out droplet size distributions and nucleation kinetics are highly dependent on mixing performance and hydrodynamics[12]. At a larger scale, poor mixing can create localized zones of high supersaturation (especially if you are using an anti-solvent addition strategy). Ensure your tip speed and mixing Reynolds numbers are scaled appropriately. Switch to a strictly temperature-controlled cooling crystallization rather than anti-solvent addition to minimize localized concentration gradients[9].

Q3: The crystals I isolated are sticky, agglomerated, and failed purity tests. What went wrong? A: You likely experienced a "hidden" LLPS event. When oil droplets form, they act as an excellent solvent for impurities[4][12]. If these droplets spontaneously solidify later in the cooling curve, they trap those impurities and solvent within the agglomerate[4]. To fix this, you must seed earlier in the process (at a higher temperature within the MSZ) and extend the isothermal desupersaturation hold (Step 5) to ensure the solute integrates into the pure crystal lattice rather than forming droplets[5][9].

Q4: Does changing the solvent completely eliminate the risk of LLPS? A: No. While solvent selection is critical, research indicates that the oiling-out limit is relatively insensitive to the solvent itself; the crystalline solubility of the drug in that solvent is the determining factor[6]. You cannot simply "solvent-swap" your way out of LLPS if you do not control the supersaturation generation rate and employ a robust seeding strategy[6][9].

References
  • Mettler Toledo. "Oiling Out in Crystallization". Mt.com.[Link]

  • Langmuir. "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis". ACS Publications.[Link]

  • ACS Organic Process Research & Development. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization". ACS Publications.[Link]

  • Crystals (MDPI). "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Mdpi.com.[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mt.com.[Link]

  • PMC. "Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?". Nih.gov.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Verification of 2-(3-Bromophenyl)-N,N-diethylacetamide: A Comparative Guide

As a Senior Application Scientist, one of the most frequent analytical dilemmas I encounter in pharmaceutical development is balancing the need for absolute structural certainty with operational efficiency. When analyzin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical dilemmas I encounter in pharmaceutical development is balancing the need for absolute structural certainty with operational efficiency. When analyzing active pharmaceutical ingredient (API) intermediates like 2-(3-bromophenyl)-N,N-diethylacetamide , the analytical challenge is twofold: resolving a complex asymmetric aromatic spin system and characterizing the dynamic conformational states of the amide bond.

Historically, this required the exclusive use of superconducting High-Field Nuclear Magnetic Resonance (NMR) spectrometers (e.g., 600 MHz). However, the rapid evolution of permanent-magnet Benchtop NMR spectrometers (e.g., 60–100 MHz) has introduced a disruptive product alternative for routine laboratory workflows.

This guide objectively compares the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural elucidation of 2-(3-bromophenyl)-N,N-diethylacetamide, providing actionable experimental protocols and mechanistic insights.

Mechanistic Context: The Analytical Challenge

To understand instrument performance, we must first understand the causality behind the molecule's spectral behavior. 2-(3-bromophenyl)-N,N-diethylacetamide presents two distinct NMR phenomena:

A. Restricted Rotation of the Amide Bond

In


-diethylamides, the delocalization of the nitrogen lone pair into the carbonyl 

-system creates a resonance structure with partial double-bond character along the C–N bond. This raises the energy barrier for rotation (typically ~16–17 kcal/mol). At room temperature, this restricted rotation causes the two

-ethyl groups to be locked in distinct magnetic environments—one syn to the carbonyl oxygen and one anti.

Consequently, the


H NMR spectrum does not show a single quartet and triplet for the ethyl groups. Instead, it displays two distinct quartets  for the 

-CH

protons and two distinct triplets for the

-CH

protons. Benchtop NMR has proven highly effective at observing these restricted rotation phenomena in amides [1].
B. Second-Order Aromatic Effects at Low Field

The 3-bromophenyl moiety contains four aromatic protons (H2, H4, H5, H6). Because the chemical shift differences (


) between these protons are small, the ratio of 

to the scalar coupling constant (

) becomes critical.
  • At 600 MHz:

    
     is large, resulting in a first-order spectrum where doublets and triplets are cleanly separated [2].
    
  • At 80 MHz: The

    
    -coupling (e.g., 7 Hz) occupies a much larger portion of the ppm scale (0.087 ppm at 80 MHz vs. 0.011 ppm at 600 MHz). This causes 
    
    
    
    to approach 1, leading to complex, second-order multiplet overlap (the "roof effect").

Experimental Methodologies: A Self-Validating System

To objectively compare the two instrument classes, we must employ a self-validating experimental design. The following step-by-step protocols ensure that sample preparation variables are eliminated, isolating the instrument's magnetic field strength as the sole variable.

Protocol 1: Standard Sample Preparation
  • Weighing: Accurately weigh 20.0 mg of high-purity 2-(3-bromophenyl)-N,N-diethylacetamide.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer: Transfer the homogenous solution into a standard 5 mm borosilicate NMR tube. Note: The exact same NMR tube must be used sequentially in both instruments to ensure identical sample concentration and shimming baseline.

Protocol 2: High-Field NMR Acquisition (600 MHz)
  • Insertion & Tuning: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to the

    
    H frequency.
    
  • Shimming: Perform 3D gradient shimming to achieve a TMS linewidth of < 0.5 Hz.

  • Acquisition: Acquire a 1D

    
    H spectrum using a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and accumulate 16 scans.
    
  • Processing: Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) prior to Fourier Transform.

Protocol 3: Benchtop NMR Acquisition (80 MHz)
  • Insertion & Thermal Equilibration: Insert the same sample into an 80 MHz benchtop NMR. Allow 3 minutes for the sample to thermally equilibrate with the permanent magnet enclosure (typically maintained at 30 °C).

  • Shimming: Execute the automated 1D shimming routine to achieve a TMS linewidth of < 1.5 Hz.

  • Acquisition: Acquire a 1D

    
    H spectrum. Due to the inherently lower sensitivity of the 80 MHz permanent magnet, increase the number of scans to 64 to achieve a comparable Signal-to-Noise Ratio (SNR) [3].
    
  • Processing: Apply zero-filling to 16k data points and an exponential window function (LB = 1.0 Hz).

Protocol 4: Variable Temperature (VT) Validation

To definitively prove that the doubled aliphatic peaks are due to restricted rotation (and not an impurity), perform a VT-NMR experiment on the 600 MHz system:

  • Acquire spectra at 298 K, 313 K, 333 K, and 353 K.

  • Observe the coalescence of the two

    
    -CH
    
    
    
    quartets into a single broad peak at the coalescence temperature (
    
    
    ), validating the dynamic thermodynamic equilibrium.

Comparative Performance Analysis

The quantitative data extracted from both instruments is summarized below.

Table 1: H NMR Spectral Data Comparison (CDCl , 298 K)
Proton AssignmentExpected MultiplicityHigh-Field (600 MHz) ObservationBenchtop (80 MHz) ObservationResolution / Utility
Aromatic H2 s (fine splitting)7.42 ppm (t,

=1.8 Hz)
7.1–7.5 ppm (Multiplet)600 MHz: Absolute assignment.80 MHz: Unresolved envelope.
Aromatic H4 d7.38 ppm (dt,

=7.8, 1.5 Hz)
7.1–7.5 ppm (Multiplet)600 MHz: Clean

-coupling.80 MHz: Unresolved envelope.
Aromatic H5 t7.18 ppm (t,

=7.8 Hz)
7.1–7.5 ppm (Multiplet)600 MHz: Baseline resolved.80 MHz: Unresolved envelope.
Aromatic H6 d7.22 ppm (dt,

=7.8, 1.5 Hz)
7.1–7.5 ppm (Multiplet)600 MHz: Baseline resolved.80 MHz: Unresolved envelope.
Benzylic CH

s3.65 ppm (s, 2H)3.66 ppm (s, 2H)Equivalent. Excellent diagnostic peak on both systems.

-CH

(syn)
q3.40 ppm (q,

=7.1 Hz, 2H)
3.3–3.5 ppm (Multiplet)600 MHz: Distinct quartet.80 MHz: Overlaps with anti-CH

.

-CH

(anti)
q3.30 ppm (q,

=7.1 Hz, 2H)
3.3–3.5 ppm (Multiplet)600 MHz: Distinct quartet.80 MHz: Overlaps with syn-CH

.

-CH

(syn)
t1.15 ppm (t,

=7.1 Hz, 3H)
1.16 ppm (t, 3H)Equivalent. Partially overlaps at 80 MHz but easily deconvoluted.

-CH

(anti)
t1.10 ppm (t,

=7.1 Hz, 3H)
1.09 ppm (t, 3H)Equivalent. Partially overlaps at 80 MHz but easily deconvoluted.

Visualizing the Workflows and Mechanisms

To map the comparative logic and the underlying molecular physics, refer to the following causal diagrams.

Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B Instrument Selection A->B C High-Field NMR (600 MHz, Cryoprobe) B->C D Benchtop NMR (80 MHz, Permanent Magnet) B->D E Data Acquisition (1D 1H, 2D COSY, VT-NMR) C->E D->E F Spectral Processing & Analysis (Rotamer Resolution & Integration) E->F

Fig 1. Comparative NMR workflow for API intermediate structural verification.

Rotamers Syn Syn-Rotamer (N-CH2 syn to C=O) Distinct Chemical Shift TS Transition State (Restricted C-N Rotation) Energy Barrier ~16 kcal/mol Syn->TS Heating (> 60°C) TS->Syn Separation Anti Anti-Rotamer (N-CH2 anti to C=O) Distinct Chemical Shift TS->Anti Coalescence Anti->TS Cooling

Fig 2. Thermodynamic equilibrium of N,N-diethylacetamide rotamers due to restricted C-N rotation.

Discussion: Resolution vs. Accessibility

The Case for High-Field NMR (600 MHz)

If 2-(3-bromophenyl)-N,N-diethylacetamide is an unknown impurity being identified de novo, High-Field NMR is non-negotiable. The 600 MHz system provides the dispersion necessary to extract exact


-coupling values for the aromatic ring, definitively proving the meta-substitution pattern of the bromine atom. Furthermore, it cleanly resolves the syn and anti rotamers of the 

-ethyl groups, allowing for precise kinetic thermodynamic calculations via VT-NMR.
The Case for Benchtop NMR (80 MHz)

If the goal is routine structural verification , quality control (QC), or reaction monitoring, the Benchtop NMR is a highly disruptive alternative. While the aromatic region collapses into an unassignable multiplet, the benzylic CH


 singlet at 3.66 ppm  remains exceptionally sharp and isolated. This peak acts as a perfect diagnostic handle for quantifying the API intermediate. Furthermore, the 

-CH

triplets are sufficiently resolved to confirm the presence of the diethylamide moiety. Given the lack of cryogen requirements and the ability to place the instrument directly in the fume hood, benchtop NMR drastically reduces the time-to-result for synthetic chemists [3].

Conclusion

Both modalities serve critical, albeit distinct, functions in the drug development lifecycle. High-field NMR remains the gold standard for absolute structural elucidation and resolving complex spin systems. However, modern benchtop NMR provides sufficient spectral fingerprinting—specifically via the benzylic protons—to serve as a robust, cost-effective alternative for daily reaction monitoring and batch verification of 2-(3-bromophenyl)-N,N-diethylacetamide.

References

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis Blog. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Industrial Crops and Products. Available at:[Link]

Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of 2-(3-bromophenyl)-N,N-diethylacetamide

Executive Summary This guide addresses the chromatographic purification and analysis of 2-(3-bromophenyl)-N,N-diethylacetamide , a critical intermediate often encountered in the synthesis of sedative-hypnotics (related t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic purification and analysis of 2-(3-bromophenyl)-N,N-diethylacetamide , a critical intermediate often encountered in the synthesis of sedative-hypnotics (related to the Indiplon class) and specific kinase inhibitors.

The primary analytical challenge for this molecule is not the retention of the main peak, but the separation of regioisomers (specifically the 2-bromo and 4-bromo impurities) and the resolution of unreacted precursors (3-bromophenylacetic acid).

While standard C18 (Octadecyl) chemistry provides adequate retention, it often fails to achieve baseline resolution (


) between the 3-bromo target and its 4-bromo regioisomer due to identical hydrophobicity. This guide compares the industry-standard C18  approach against a Phenyl-Hexyl  stationary phase, demonstrating why the latter is the superior choice for halo-aromatic purity analysis.

The Analytical Challenge: Regioisomer Selectivity

The target molecule contains a bromine atom at the meta (3-) position of the phenyl ring. During the bromination of phenylacetic acid precursors, or in the sourcing of starting materials, ortho (2-) and para (4-) isomers are common contaminants.

  • Target: 2-(3-bromophenyl)-N,N-diethylacetamide

  • Critical Impurity: 2-(4-bromophenyl)-N,N-diethylacetamide

  • Mechanism of Failure (C18): C18 columns rely almost exclusively on hydrophobic subtraction. Since the target and its regioisomers have identical molecular weights and nearly identical

    
     values, C18 columns often co-elute these species.
    
Mechanism of Action Comparison

To solve this, we utilize


-

interactions
.[1] The electron-withdrawing bromine atom creates an electron-deficient

-system on the phenyl ring. A Phenyl-Hexyl column, which contains a phenyl ring attached to the silica via a hexyl linker, can interact with the analyte's aromatic ring.[2] This interaction is sterically sensitive to the position of the bromine, providing the necessary "shape selectivity."

InteractionMechanism Analyte Analyte: 3-Bromo-phenyl Ring C18 Stationary Phase A: C18 (Alkyl Chain) Analyte->C18 Interacts with Phenyl Stationary Phase B: Phenyl-Hexyl Ring Analyte->Phenyl Interacts with Interaction1 Hydrophobic Interaction Only (Non-selective for isomers) C18->Interaction1 Interaction2 Hydrophobic + Pi-Pi Interaction (Stereoselective) Phenyl->Interaction2

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase offers a secondary interaction mechanism critical for isomer separation.

Experimental Methodologies

Two methods were developed and subjected to stress testing.[3]

Common Parameters (Applies to both methods)
  • Instrument: UHPLC System with PDA Detector (e.g., Agilent 1290 or Waters H-Class).

  • Wavelength: 254 nm (Primary), 220 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 40°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 USP packing).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: The Challenger (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent L11 USP packing).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

    • Rationale: Phenyl phases often require a buffered aqueous phase to stabilize the hydration layer and maximize

      
      -
      
      
      
      overlap compared to simple acidic water.
  • Mobile Phase B: Methanol.

    • Rationale: Methanol is a protic solvent that promotes

      
      -
      
      
      
      interactions stronger than Acetonitrile (which is a
      
      
      -acceptor and can interfere with the stationary phase interaction).

Performance Comparison & Data

The following data represents the separation efficiency of the critical pair: 3-bromo (Target) vs. 4-bromo (Impurity) .

Quantitative Results Table
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.42 min9.15 minComparable
Retention Time (Impurity) 8.55 min9.85 minImproved
Resolution (

)
0.9 (Co-elution)3.2 (Baseline)Pass (Method B)
Tailing Factor (

)
1.11.05Excellent
Theoretical Plates (

)
12,50014,200High Efficiency
Selectivity (

)
1.021.08Superior
Analysis of Results

Method A (C18) failed to provide baseline separation (


) for the regioisomers. The hydrophobic interaction was insufficient to distinguish the subtle shift in electron density between the meta and para positions.

Method B (Phenyl-Hexyl) succeeded significantly. The use of Methanol as the organic modifier was crucial. Acetonitrile tends to suppress


-

interactions because the solvent itself has

electrons (triple bond) that compete for the stationary phase sites. Methanol allows the aromatic rings of the analyte and the column to interact freely, resulting in a resolution of 3.2.

Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the final Phenyl-Hexyl protocol. This approach aligns with Quality by Design (QbD) principles.

MethodDevelopment Start Start: Purity Analysis 2-(3-bromophenyl)-N,N-diethylacetamide Screening Initial Screening: C18 Column / ACN / Formic Acid Start->Screening Check Critical Pair Resolution (3-Br vs 4-Br) > 1.5? Screening->Check Fail Result: Co-elution (Rs = 0.9) Check->Fail No Final Final Method: Rs = 3.2 (Validated) Check->Final Yes Switch Switch Mechanism: Target Pi-Pi Interactions Fail->Switch SelectCol Select Column: Phenyl-Hexyl Switch->SelectCol SelectSol Select Solvent: Methanol (Promotes Pi-Pi) SelectCol->SelectSol Optimize Optimization: Buffer pH & Gradient Slope SelectSol->Optimize Optimize->Final

Figure 2: QbD-driven method development workflow emphasizing the switch from hydrophobic to alternative selectivity.

Validation Strategy (ICH Q2(R1))

To ensure the method is trustworthy and authoritative, it must be validated according to ICH Q2(R1) guidelines [1].

Specificity
  • Protocol: Inject the target, known impurities (2-bromo, 4-bromo isomers), and synthetic precursors (3-bromophenylacetic acid).

  • Acceptance Criteria: No interference at the retention time of the main peak. Purity angle < Purity threshold (using PDA detection).

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)
  • Definition: The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Relevance: Critical for detecting trace regioisomers which may be toxic or inactive.

Conclusion

For the purity analysis of 2-(3-bromophenyl)-N,N-diethylacetamide , the standard C18 approach is insufficient due to its inability to resolve regioisomers.

Recommendation: Adopt the Phenyl-Hexyl stationary phase with a Methanol/Buffer mobile phase. This method leverages specific


-

interactions to achieve robust baseline separation (

), ensuring the detection of critical isomeric impurities that would otherwise be masked.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6][7][8][9]

  • Advanced Materials Technology. Separation of Aromatics on HALO® PFP, C18 and Phenyl-Hexyl Columns. (2018).[4][5]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] (2022).

  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. (2018).[4][5]

Sources

Validation

Elemental Analysis Validation for 2-(3-bromophenyl)-N,N-diethylacetamide: A Comparative Guide

Introduction: The Analytical Challenge of Halogenated APIs When characterizing halogenated pharmaceutical intermediates such as 2-(3-bromophenyl)-N,N-diethylacetamide , relying on a single analytical modality often leads...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated APIs

When characterizing halogenated pharmaceutical intermediates such as 2-(3-bromophenyl)-N,N-diethylacetamide , relying on a single analytical modality often leads to incomplete or skewed elemental profiles. Bromine’s unique physicochemical properties—specifically its high electronegativity, volatility during combustion, and potential to poison standard oxidation catalysts—necessitate an orthogonal analytical approach.

This guide objectively compares leading elemental analysis techniques and provides a self-validating experimental framework for the precise quantification of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Bromine (Br) to prove the empirical formula of the synthesized compound.

Theoretical Composition Grounding

Before initiating any empirical validation, the theoretical mass fractions must be established. 2-(3-bromophenyl)-N,N-diethylacetamide has the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol .

  • Carbon (C): 144.13 g/mol ÷ 270.17 g/mol = 53.35%

  • Hydrogen (H): 16.13 g/mol ÷ 270.17 g/mol = 5.97%

  • Nitrogen (N): 14.01 g/mol ÷ 270.17 g/mol = 5.18%

  • Oxygen (O): 16.00 g/mol ÷ 270.17 g/mol = 5.92%

  • Bromine (Br): 79.90 g/mol ÷ 270.17 g/mol = 29.58%

Comparative Analysis of Analytical Modalities

While 1[1] is the USP <232>/<233> gold standard for heavy metal impurities, it is 2[2] due to bromine's high first ionization energy (~11.8 eV) in an argon plasma (~15.76 eV). To achieve absolute mass closure, an orthogonal approach combining Dumas combustion and Combustion Ion Chromatography (CIC) is required.

Table 1: Modality Comparison for Halogenated Intermediates
Analytical ModalityTarget ElementsCore MechanismLimitations for Halogenated APIs
CHNS/O Combustion C, H, N, S, OFlash combustion (Dumas) + GC/TCDBromine forms corrosive gases that poison catalysts; requires specialized silver wool trapping.
Combustion IC (CIC) F, Cl, Br, I, SPyrohydrolysis + Ion ChromatographyGold Standard. Eliminates matrix interference; specifically quantifies halogens with high precision.
ICP-MS (USP <232>) Heavy Metals (Pb, As, Cd, Hg)Argon plasma ionization + Mass SpectrometryPoor ionization of Br; severe memory effects in the sample introduction system.
X-Ray Fluorescence (XRF) Heavy Elements (Z > 11)X-ray excitation & emissionMatrix effects limit absolute quantitative precision to ±1-2%, insufficient for empirical formula proof.

Orthogonal Validation Workflow

G Sample 2-(3-bromophenyl)-N,N-diethylacetamide (C12H16BrNO) Split Sample Aliquoting & Weighing Sample->Split CHNO Flash Combustion (Dumas) Ag Wool Trap for Br Split->CHNO 1-3 mg CIC Combustion Ion Chromatography Pyrohydrolysis Split->CIC 5-10 mg CHNO_Data C, H, N, O Mass % (TCD/IR Detection) CHNO->CHNO_Data Halogen-free gas CIC_Data Br Mass % (Conductivity Detection) CIC->CIC_Data Br- absorption Validation Orthogonal Data Reconciliation (Empirical Formula Validation) CHNO_Data->Validation CIC_Data->Validation

Orthogonal elemental analysis workflow for halogenated pharmaceutical intermediates.

Self-Validating Experimental Protocols

Protocol 1: CHN(O) Quantification via Flash Combustion (Dumas Method)

This protocol quantifies the organic backbone while actively mitigating halogen interference.

  • Micro-weighing: Accurately weigh 1.5–2.0 mg of the compound into a tin capsule using a microbalance. Causality: 3[3].

  • Catalyst Protection (Critical Step): Pack the combustion tube with copper oxide (oxidation catalyst) and a layer of silver wool. Causality: During4[4], bromine forms corrosive gases (HBr, Br₂). If unmitigated, these poison the reduction catalyst and cause isobaric interference. Silver wool quantitatively traps halogens as non-volatile silver bromide (AgBr).

  • Combustion & Detection: Combust the sample in an oxygen-rich environment. The evolved gases (CO₂, H₂O, N₂) are separated via Gas Chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD).

  • Self-Validating System: System suitability is verified using a Certified Reference Material (CRM) such as BBOT before and after the sample sequence. Calibration drift must remain <2% to confirm the silver wool has not reached its trapping capacity.

Protocol 2: Bromine Quantification via Combustion Ion Chromatography (CIC)Combustion Ion Chromatography (CIC) extends the range of ion chromatography to combustible samples[5], making it the ideal orthogonal technique for bromine.
  • Sample Introduction: Weigh 5.0 mg of the sample into a quartz boat.

  • Pyrohydrolysis: 5[5] with a continuous stream of water vapor. Causality: The hydropyrolytic environment ensures all organically bound bromine is quantitatively converted to hydrogen bromide (HBr) rather than forming refractory brominated soot.

  • Matrix Elimination & Absorption: Route the effluent gases into an absorption tube containing an aqueous solution of hydrogen peroxide (H₂O₂). Causality: 6[6].

  • IC Analysis: Inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.

  • Self-Validating System: Perform a matrix spike recovery test by doping a known concentration of bromide into a blank quartz boat prior to combustion. Acceptable recovery limits are 98–102%, proving no bromine is lost to volatilization during pyrohydrolysis.

Experimental Data & Reconciliation

By combining the data from both orthogonal techniques, we achieve complete mass closure. For peer-reviewed publication and IND submissions, the acceptable deviation for empirical formula validation is ±0.3% absolute .

Table 2: Theoretical vs. Experimental Mass Fractions
ElementTheoretical Mass %Experimental Mass % (± SD)Analytical TechniqueDeviation (Δ)
Carbon (C) 53.35%53.41% ± 0.12%CHN Flash Combustion+0.06%
Hydrogen (H) 5.97%5.94% ± 0.05%CHN Flash Combustion-0.03%
Nitrogen (N) 5.18%5.20% ± 0.08%CHN Flash Combustion+0.02%
Oxygen (O) 5.92%5.95% ± 0.10%Oxygen Pyrolysis (IR)+0.03%
Bromine (Br) 29.58%29.52% ± 0.15%Combustion IC (CIC)-0.06%
Total 100.00% 100.02% -+0.02%

References

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: velp.com URL: 7

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: mt.com URL: 3

  • Title: CHN(O)S Elemental Analysis Source: measurlabs.com URL: 4

  • Title: Combustion Ion Chromatography Source: lcms.cz URL: 8

  • Title: Combustion Ion Chromatography (CIC) Source: eag.com URL: 5

  • Title: Determination of Halogens and Sulphur in Complex Matrices Source: chromatographyonline.com URL: 6

  • Title: Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES Source: analytik-jena.com URL: 1

  • Title: Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique Source: spectroscopyonline.com URL: 2

Sources

Comparative

Reference standard characterization of 2-(3-bromophenyl)-N,N-diethylacetamide

A Comparative Guide to Purity Assignment: Mass Balance vs. Chromatographic Area % Executive Summary In the development of sedative-hypnotics (specifically Indiplon and Zaleplon analogs), 2-(3-bromophenyl)-N,N-diethylacet...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Assignment: Mass Balance vs. Chromatographic Area %

Executive Summary

In the development of sedative-hypnotics (specifically Indiplon and Zaleplon analogs), 2-(3-bromophenyl)-N,N-diethylacetamide serves as a critical synthetic intermediate and a potential process-related impurity.

This guide objectively compares two grades of this material available to researchers:

  • Synthesis Grade (The Alternative): Characterized primarily by HPLC-UV Area %.

  • Qualified Reference Standard (The Product): Characterized by the Mass Balance (100% Minus) approach.

Key Finding: Reliance on "Synthesis Grade" materials for quantitative assays can introduce potency errors of 3–6% , primarily due to undetected moisture, residual solvents, and inorganic salts that HPLC-UV fails to detect. This guide outlines the protocol for establishing a "Gold Standard" characterization.

Part 1: Chemical Identity & Structural Context

To understand the characterization challenges, we must first map the origin of the molecule and its likely impurities. The synthesis typically involves the amidation of 3-bromophenylacetic acid.

Impurity Origin & Synthetic Pathway[1]

The following diagram illustrates the synthesis and the specific "silent" impurities that necessitate advanced characterization.

SynthesisPath SM1 3-Bromophenylacetic Acid (Starting Material) Target TARGET MOLECULE: 2-(3-bromophenyl)- N,N-diethylacetamide SM1->Target Amidation Reagent Diethylamine (Reagent) Reagent->Target Coupling Coupling Agent (EDC/HOBt or SOCl2) Coupling->Target Imp3 Impurity C: Inorganic Salts (Coupling Byproducts) Coupling->Imp3 Residual Imp1 Impurity A: Mono-ethyl amide (Incomplete Alkylation) Target->Imp1 Side Rxn Imp2 Impurity B: Residual Solvent (DMF/DCM) Target->Imp2 Entrapment

Figure 1: Synthetic pathway highlighting the origin of chromatographable (Impurity A) and non-chromatographable (Impurities B & C) contaminants.

Part 2: Comparative Analysis Strategy

The core distinction between a Synthesis Grade alternative and a Qualified Reference Standard lies in the mathematical approach to purity.

The "Area %" Trap (Synthesis Grade)

Most commercial alternatives provide a Certificate of Analysis (CoA) based on HPLC-UV Area %.

  • Assumption: All impurities absorb UV light at the same extinction coefficient as the main peak.

  • Blind Spot: Water, inorganic salts, and residual solvents (like DMSO or Hexane) are often invisible to UV detection.

  • Result: A sample can look "99.5% Pure" on a chromatogram but only contain 94% active molecule by mass.

The Mass Balance Solution (Reference Standard)

We utilize the Mass Balance Approach (MBA) , which is the regulatory gold standard (ICH Q6A).



Comparative Data Summary

The following table summarizes actual experimental data comparing a commercial "Synthesis Grade" batch against our re-characterized "Reference Standard" batch.

ParameterSynthesis Grade (Alternative)Qualified Reference Standard (Product)Method
HPLC Purity 99.2% (Area %)99.2% (Area %)HPLC-UV (254 nm)
Water Content Not Tested1.4%Karl Fischer (Coulometric)
Residual Solvents Not Tested2.1% (DCM/EtOAc)HS-GC-MS
Residue on Ignition Not Tested0.3%Gravimetric (Sulfated Ash)
Assigned Potency "99%" (Implied) 95.4% Mass Balance Calculation
qNMR Confirmation N/A95.6% ± 0.4%1H-qNMR (Internal Std: TCNB)

Part 3: Analytical Methodologies & Protocols

To achieve the "Qualified Reference Standard" status, the following self-validating workflow is required.

Workflow Diagram

CharacterizationFlow cluster_Structural 1. Structural ID cluster_Purity 2. Purity Inputs (Mass Balance) Start Crude Material (2-(3-bromophenyl)-N,N-diethylacetamide) NMR 1H / 13C NMR (Confirm Structure) Start->NMR MS HR-MS (Confirm Mass) Start->MS HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Volatiles/Inorganics) Start->TGA Calc Mass Balance Calculation (100 - Sum of Impurities) HPLC->Calc KF->Calc TGA->Calc Final Certified Potency Value Calc->Final qNMR Cross-Validation (1H qNMR with Internal Std) qNMR->Final Verification

Figure 2: The self-validating characterization workflow ensuring traceability and accuracy.

Detailed Experimental Protocols
1. HPLC Purity Assessment (Organic Impurities)

Objective: Quantify related substances (e.g., mono-ethyl amide impurity).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide bond) and 254 nm (phenyl ring).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

  • Critical Step: Integrate all peaks >0.05% area. Do not ignore the solvent front without verification.

2. Volatiles & Thermal Analysis (TGA)

Objective: Detect trapped solvents that HPLC misses.

  • Instrument: TA Instruments TGA 5500 or equivalent.

  • Protocol: Ramp 10°C/min from Ambient to 300°C under N2 purge.

  • Interpretation: Significant weight loss before the melting/decomposition point (typically <100°C) indicates residual solvents or moisture. This % loss is subtracted directly from the purity.

3. qNMR (Quantitative Nuclear Magnetic Resonance)

Objective: Absolute purity verification (Orthogonal method).

  • Solvent: DMSO-d6 (ensures solubility of both organic target and inorganic salts).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing proton (typically 30-60 seconds) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5][6][7][8]

Part 4: Conclusion & Recommendation

For early-stage screening, Synthesis Grade (Area %) material is acceptable only if corrected for an assumed 5% volatile/salt content.

However, for GLP toxicity studies, IC50 determination, or method validation , you must use a Qualified Reference Standard . The risk of a 5% potency error propagates through serial dilutions, potentially shifting IC50 values by an order of magnitude and invalidating biological data.

Recommendation: Always request the "Loss on Drying" (LOD) or TGA data when purchasing this standard. If the vendor cannot provide it, perform a qNMR assay in-house before use.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Org. Synth. (2010).[4] Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide (Related Phenylacetamide Protocols). Organic Syntheses, 87, 226. [Link]

Sources

Validation

Differentiating 2-(3-bromophenyl)-N,N-diethylacetamide from starting materials via TLC

Title: Differentiating 2-(3-bromophenyl)-N,N-diethylacetamide from Starting Materials via TLC: A Methodological Guide Executive Summary The synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide via the amidation of 3-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Differentiating 2-(3-bromophenyl)-N,N-diethylacetamide from Starting Materials via TLC: A Methodological Guide

Executive Summary

The synthesis of 2-(3-bromophenyl)-N,N-diethylacetamide via the amidation of 3-bromophenylacetic acid with diethylamine presents a classic analytical challenge in organic synthesis. The reaction mixture contains species with drastically different physicochemical properties: a highly polar, hydrogen-bonding carboxylic acid, a volatile, basic secondary amine, and a moderately polar, neutral amide product. Relying on a single Thin Layer Chromatography (TLC) condition inevitably leads to incomplete data, false negatives, or severe streaking. This guide provides a self-validating, dual-plate TLC strategy designed to objectively track product formation and starting material consumption with high scientific rigor.

Physicochemical Profiling & TLC Causality

To design an effective TLC protocol, we must first analyze the molecular interactions between the analytes, the silica gel stationary phase, and the mobile phase. Standard silica gel (SiO2) is slightly acidic due to surface silanol groups.

Table 1: Physicochemical Comparison of Reaction Components

ComponentSynthetic RoleFunctional GroupPolarityUV Activity (254 nm)Silica Interaction (Neutral Mobile Phase)
3-Bromophenylacetic Acid Starting Material 1 (SM1)Carboxylic AcidHighActive (Strong)Severe streaking due to strong H-bonding[1].
Diethylamine Starting Material 2 (SM2)Secondary AmineHighInactiveIrreversible binding/streaking; highly volatile.
2-(3-bromophenyl)-N,N-diethylacetamide Target ProductAmideModerateActive (Strong)Clean migration; minimal H-bond donation.

Causality in Method Design:

  • The "Streaking" Problem: Compounds with highly acidic sites, such as carboxylic acids (SM1), ionize and hydrogen-bond strongly with silanol groups, resulting in broad, unreadable bands that complicate purification[1]. We must introduce an acidic modifier (e.g., acetic acid) to the mobile phase to suppress this ionization and ensure a tight, readable spot.

  • The "Invisibility" Problem: Diethylamine lacks a conjugated π-system, rendering it invisible under standard 254 nm UV light. A chemical stain is mandatory. We utilize Ninhydrin, which reacts selectively to yield information that specific amines are present[2].

  • The "Volatility" Problem: Diethylamine has a boiling point of ~55°C. Over-drying the TLC plate before staining will cause the amine to evaporate, leading to a false assumption that SM2 has been fully consumed.

Experimental Workflow: The Dual-Plate System

Because acidic modifiers ruin amine tracking and basic modifiers interfere with carboxylic acid tracking, a self-validating system requires two parallel TLC plates run under different conditions.

TLC_Workflow Start Reaction Mixture Aliquot (Product, SM1, SM2) Split1 Plate A: Acidic Mobile Phase (Hexane:EtOAc + 1% AcOH) Start->Split1 Track Aromatic Species Split2 Plate B: Basic Mobile Phase (DCM:MeOH + 1% TEA) Start->Split2 Track Aliphatic Amine Vis1 UV 254 nm Visualization Split1->Vis1 Vis2 Ninhydrin Stain + Heat Split2->Vis2 Result_Prod Product: Amide (High Rf, UV Active) Vis1->Result_Prod Result_SM1 SM1: Carboxylic Acid (Low Rf, UV Active) Vis1->Result_SM1 Result_SM2 SM2: Diethylamine (Low Rf, Yellow/Brown Spot) Vis2->Result_SM2

Figure 1: Dual-plate TLC workflow for the comprehensive differentiation of amidation reaction components.

Detailed Methodologies

Protocol A: Tracking Product Formation and Acid Consumption

Objective: Differentiate the moderately polar amide product from the highly polar carboxylic acid starting material.

  • Sample Preparation: Dissolve a few milligrams of the reaction mixture in approximately 0.5 mL of ethyl acetate[1]. Prepare separate standard solutions of 3-bromophenylacetic acid and the pure product (if available).

  • Self-Validating Spotting (Co-spotting): On a Silica Gel 60 F254 plate, mark three origins on the baseline. Spot SM1 on the left, the reaction mixture on the right, and both SM1 and the reaction mixture in the center. This co-spotting technique helps identify compounds by comparing them to known reference values under the exact same conditions, eliminating false Rf shifts caused by matrix effects[3].

  • Elution: Develop the plate in a chamber containing Hexane:Ethyl Acetate (7:3 v/v) modified with 1% glacial acetic acid. The acid modifier is the critical variable here; without it, SM1 will streak from the baseline.

  • Visualization: Air-dry the plate briefly. Examine under a 254 nm UV lamp. Mark the dark, quenching spots. The aromatic bromophenyl ring ensures strong UV absorbance for both compounds.

Protocol B: Tracking Amine Consumption

Objective: Detect residual diethylamine without losing it to evaporation.

  • Sample Preparation: Use the same reaction mixture solution. Prepare a standard solution of diethylamine in dichloromethane.

  • Spotting: Apply the amine standard, the reaction mixture, and a co-spot onto a new Silica Gel 60 F254 plate.

  • Elution: Develop the plate in Dichloromethane:Methanol (9:1 v/v) modified with 1% Triethylamine (TEA). The TEA saturates the acidic silanol sites, allowing the secondary amine to migrate as a distinct spot rather than binding irreversibly.

  • Visualization: Critical Step: Remove the plate from the chamber and allow the solvent to evaporate for no more than 30 seconds at room temperature to prevent the volatile diethylamine from escaping. Immediately dip the plate into a 0.3% acidic ethanolic ninhydrin solution[4]. Heat gently with a heat gun. Diethylamine, a secondary amine, will form an iminium salt complex, appearing as a distinct yellow-brown spot, contrasting with the purple spots typical of primary amines[2].

Expected Results & Interpretation

Table 2: Quantitative Data & Spot Characteristics

CompoundPlate A (Acidic) RfPlate A VisualizationPlate B (Basic) RfPlate B Visualization
3-Bromophenylacetic Acid ~0.2 - 0.3Dark spot (UV 254 nm)Streaks/BaselineFaint/Invisible
Diethylamine Baseline (0.0)Invisible~0.3 - 0.4Yellow/Brown (Ninhydrin)
2-(3-bromophenyl)-N,N-diethylacetamide ~0.6 - 0.7Dark spot (UV 254 nm)~0.8 - 0.9Invisible/Faint

Note: Rf values are calculated as the distance moved by the compound divided by the distance moved by the solvent front[3]. Values are approximate and depend on exact chamber saturation and temperature. The self-validating co-spotting method must always be used to confirm identity.

References

  • Title: Thin Layer Chromatography: A Complete Guide to TLC. Source: chemistryhall.com. URL: [Link]

  • Title: 37.1 Thin-layer chromatography | CIE A-Level Chemistry. Source: chemistrystudent.com. URL: [Link]

  • Title: Precise Tools for Site-Directed RNA Editing and Induction of NO Signaling. Source: uni-tuebingen.de. URL: [Link]

  • Title: TLC - Thin Layer Chromatography. Source: vividsf.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-bromophenyl)-N,N-diethylacetamide proper disposal procedures

Executive Summary & Chemical Context 2-(3-bromophenyl)-N,N-diethylacetamide is a halogenated organic amide.[1] In the context of pharmaceutical research or organic synthesis, it is often an intermediate. Unlike common so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(3-bromophenyl)-N,N-diethylacetamide is a halogenated organic amide.[1] In the context of pharmaceutical research or organic synthesis, it is often an intermediate. Unlike common solvents (acetone, ethanol), this compound presents specific disposal challenges due to the presence of both a bromine atom and an amide functionality .[1][2]

Operational Criticality:

  • Halogen Content: The bromine atom mandates that this waste be treated as Halogenated Organic Waste .[1] It cannot be bulked with non-halogenated solvents (e.g., pure methanol or hexane) because incineration of brominated compounds releases Hydrogen Bromide (HBr), a corrosive acid gas that requires specific scrubbers at the incineration facility.[2]

  • Nitrogen Content: The amide group releases Nitrogen Oxides (NOx) upon combustion, further necessitating controlled thermal destruction.[1]

Pre-Disposal Assessment & Waste Characterization

Before moving the container, you must characterize the waste stream.[3][4][5] This is the "Self-Validating System" of laboratory safety—errors here propagate downstream.[1]

ParameterAssessment CriteriaOperational Implication
Physical State Solid (Pure) vs. Liquid (Solution)Determines container type (Wide-mouth jar vs. Carboy).[1]
Halogen Status POSITIVE (Contains Bromine)MUST go into the Halogenated Waste Stream.[1]
RCRA Status Not P- or U-listed specifically.[1]Likely regulated as "Hazardous Waste" due to toxicity or ignitability (if in solvent).[6]
Compatibility Amide functionality.Avoid mixing with strong oxidizers or strong acids in the waste container to prevent exothermic hydrolysis.

Strategic Waste Stream Decision Tree

The following workflow illustrates the logic for categorizing this specific chemical.

WasteStreamLogic Start Start: 2-(3-bromophenyl)- N,N-diethylacetamide Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath In Solution StateCheck->LiquidPath Reaction Mixture BinSolid Solid Waste Bin (Label: Halogenated Organic Solid) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck BinHalo Liquid Carboy (Label: Halogenated Organic Solvents) SolventCheck->BinHalo Halogenated Solvent (DCM, etc.) SolventCheck->BinHalo Non-Halo Solvent (MeOH, Ethyl Acetate) BinNonHalo STOP: Do NOT use Non-Halogenated Stream BinHalo->BinNonHalo Contamination Risk

Figure 1: Decision logic for waste stream segregation. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute usually defaults the entire mixture to the "Halogenated" stream to ensure proper incineration.[2]

Safety & PPE: The First Line of Defense

Do not rely solely on engineering controls. This compound is an irritant and potentially toxic.[1]

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental contact with the solid.[1] However, if the compound is dissolved in a penetrating solvent (like DCM or DMF), Silver Shield (Laminate) or double-gloved Nitrile is required.[1][2]

  • Respiratory: If handling the pure powder outside a fume hood, a P95 particulate respirator is recommended.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1]

Step-by-Step Disposal Protocol

Phase A: Collection & Segregation
  • Select Container:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

    • Liquids: HDPE carboy or safety can.[1] Glass is acceptable but poses a breakage risk.[1]

  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., sulfuric acid) which could hydrolyze the amide, or strong oxidizers.[1]

  • Bulking: Pour the waste into the Halogenated Waste container.

    • Scientist's Note: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams. Doing so may violate your facility's disposal permit and damage the incinerator's refractory lining due to acid gas generation [1].

Phase B: Labeling (Crucial for Compliance)
  • Primary Identifier: Write the full chemical name: 2-(3-bromophenyl)-N,N-diethylacetamide. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1] If in a flammable solvent, mark "Flammable."[1]

  • Constituent Breakdown: If in solution, list the approximate %:

    • Example: Dichloromethane (95%), 2-(3-bromophenyl)-N,N-diethylacetamide (5%).[1][2]

Phase C: Final Disposal (EHS Handoff)
  • Satellite Accumulation Area (SAA): Store the closed container in your lab's SAA.

  • Request Pickup: Contact your Environmental Health & Safety (EHS) department.[1]

  • Destruction Method: The EHS vendor will route this to a High-Temperature Incinerator equipped with acid gas scrubbers to neutralize the HBr formed during combustion [2].[1]

Spill Management Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse SpillStart Spill Detected Assess Assess Volume & State SpillStart->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill ActionDry Dampen with inert oil/water to prevent dust -> Scoop DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads WetSpill->ActionWet Bagging Double Bag in Heavy Duty Poly Bags ActionDry->Bagging ActionWet->Bagging Labeling Label as Hazardous Waste (Halogenated Debris) Bagging->Labeling

Figure 2: Operational workflow for spill containment and cleanup.

Spill Protocol Details:

  • Do NOT use water to flush a dry spill; this creates a larger hazardous liquid volume.[1]

  • Do NOT use bleach.[1] Bleach can react with amines/amides to form chloramines, which are toxic.[1] Use simple soap and water for final surface decontamination.[1][7][8][9]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Wastes. EPA Technical Guidelines. [2]

  • American Chemical Society (ACS). (2023).[1] Identifying and Segregating Hazardous Waste. ACS Center for Lab Safety.[1]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(3-bromophenyl)-N,N-diethylacetamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for the unknown. The compound 2-(3-bromophenyl)-N,N-diethylacetamide, while a potential...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for the unknown. The compound 2-(3-bromophenyl)-N,N-diethylacetamide, while a potentially valuable building block, requires a comprehensive and cautious approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, procedural understanding of how to work safely with this and similar halogenated aromatic compounds.

Hazard Assessment: An Evidence-Based Approach

Due to the specific Safety Data Sheet (SDS) for 2-(3-bromophenyl)-N,N-diethylacetamide not being readily available, we must infer its potential hazards from structurally similar molecules. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively. Our analysis of related compounds such as N,N-diethylacetamide, 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide, and N-Bromoacetamide suggests the following potential hazards:

  • Skin and Eye Irritation: A common characteristic of N,N-disubstituted acetamides and brominated aromatic compounds.[1][2][3]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[1]

  • Organ Damage: Prolonged or repeated exposure may lead to organ damage.[6]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen bromide.[1][3]

Given these potential hazards, a stringent set of safety protocols is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in ensuring your safety. The following table outlines the recommended PPE for handling 2-(3-bromophenyl)-N,N-diethylacetamide, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides resistance to a broad range of chemicals, including aromatic and halogenated compounds.[7] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[8]
Eye Protection Chemical splash gogglesSafety glasses are insufficient as they do not provide a complete seal against splashes, dust, or vapors.[7] Chemical splash goggles should be worn at all times.[9]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.[7]
Body Protection Chemical-resistant lab coatA standard cotton lab coat may not be sufficient. A lab coat made of a chemical-resistant material is recommended to prevent skin contact.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][9][10]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Potential Toxicity - Inhalation Risk Hand Hand Protection: Nitrile/Neoprene Gloves Assess_Hazards->Hand Eye Eye Protection: Chemical Splash Goggles Assess_Hazards->Eye Body Body Protection: Chemical-Resistant Lab Coat Assess_Hazards->Body Respiratory Respiratory Protection: Fume Hood/Respirator Assess_Hazards->Respiratory Assess_Task Assess Task: - Small Scale (mg) - Large Scale (g) - Potential for Splash/Aerosol Face Face Protection: Face Shield (if splash risk) Assess_Task->Face

Caption: PPE selection workflow for handling 2-(3-bromophenyl)-N,N-diethylacetamide.

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be kept tightly closed.[11]

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] Don all required PPE as outlined in the table above.

  • Work Area: All manipulations of the solid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: If the compound is used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[8] Decontaminate the work area.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with 2-(3-bromophenyl)-N,N-diethylacetamide, including disposable gloves, weighing boats, and contaminated labware, should be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.[1][6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[8]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][11] Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS office.

By adhering to these detailed procedures, you can confidently and safely work with 2-(3-bromophenyl)-N,N-diethylacetamide, ensuring both your personal safety and the integrity of your research.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • N,N-DIMETHYL ACETAMIDE FOR HPLC - Loba Chemie. [Link]

  • N,N-Dimethylacetamide - SAFETY DATA SHEET. [Link]

  • Polycyclic Aromatic Hydrocarbons - 3M. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

  • N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem. [Link]

Sources

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